Product packaging for 3-(Oxan-3-yl)-3-oxopropanenitrile(Cat. No.:CAS No. 1343316-35-7)

3-(Oxan-3-yl)-3-oxopropanenitrile

Cat. No.: B1428906
CAS No.: 1343316-35-7
M. Wt: 153.18 g/mol
InChI Key: ZNUMXSDGOZCHPG-UHFFFAOYSA-N
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Description

3-(Oxan-3-yl)-3-oxopropanenitrile is a chemical compound featuring a beta-ketonitrile functional group attached to an oxan-3-yl (tetrahydropyran) ring. This structure combines a polar, hydrogen-bond accepting tetrahydropyran moiety with the reactive beta-ketonitrile group, which contains both a ketone and a nitrile function. In medicinal and synthetic chemistry, the beta-ketonitrile scaffold is a versatile precursor for constructing various heterocyclic systems, including pyrazoles and pyrimidines . Compounds with this core structure are often employed as intermediates in multi-step syntheses of more complex molecules. The oxane ring, a common feature in pharmaceuticals and agrochemicals, can influence the compound's solubility, conformation, and overall physicochemical properties. Researchers value this specific reagent for its potential applications in drug discovery and the development of novel organic materials. As with all fine chemicals, proper handling procedures should be observed. This product is intended for research applications and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2 B1428906 3-(Oxan-3-yl)-3-oxopropanenitrile CAS No. 1343316-35-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(oxan-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-4-3-8(10)7-2-1-5-11-6-7/h7H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUMXSDGOZCHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Oxan-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route to 3-(Oxan-3-yl)-3-oxopropanenitrile, a novel β-ketonitrile with potential applications as a versatile building block in medicinal chemistry and drug development. Due to the absence of a directly published synthesis for this specific compound, this guide outlines a scientifically sound, two-step approach based on established chemical principles: the synthesis of a key ester intermediate followed by a Claisen condensation.

Executive Summary

This compound is a heterocyclic β-ketonitrile. While no direct synthesis has been reported in the scientific literature, a robust and efficient synthesis can be proposed via a Claisen condensation of an appropriate oxane-3-carboxylic acid ester with acetonitrile. This guide details the synthesis of the precursor, ethyl oxane-3-carboxylate, and its subsequent conversion to the target molecule. Detailed experimental protocols, expected quantitative data, and characterization information are provided to facilitate its synthesis and evaluation in research and development settings.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process, beginning with the preparation of a suitable ester of oxane-3-carboxylic acid, followed by a Claisen condensation with acetonitrile.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Claisen Condensation Oxane-3-carboxylic_acid Oxane-3-carboxylic acid Ethyl_oxane_3_carboxylate Ethyl oxane-3-carboxylate Oxane-3-carboxylic_acid->Ethyl_oxane_3_carboxylate Esterification Ethanol Ethanol Ethanol->Ethyl_oxane_3_carboxylate Acid_catalyst Acid catalyst (e.g., H₂SO₄) Acid_catalyst->Ethyl_oxane_3_carboxylate Target_Molecule This compound Ethyl_oxane_3_carboxylate->Target_Molecule Claisen Condensation Acetonitrile Acetonitrile Acetonitrile->Target_Molecule Strong_base Strong base (e.g., NaH) Strong_base->Target_Molecule

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl oxane-3-carboxylate

Principle: Fischer esterification of commercially available oxane-3-carboxylic acid with ethanol in the presence of a strong acid catalyst.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
Oxane-3-carboxylic acidC₆H₁₀O₃130.1413.0 g (0.1 mol)
Ethanol (absolute)C₂H₅OH46.07100 mL
Sulfuric acid (conc.)H₂SO₄98.081 mL
Saturated sodium bicarbonateNaHCO₃84.01As needed
Anhydrous magnesium sulfateMgSO₄120.37As needed
Diethyl ether(C₂H₅)₂O74.12As needed

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add oxane-3-carboxylic acid (13.0 g, 0.1 mol) and absolute ethanol (100 mL).

  • Carefully add concentrated sulfuric acid (1 mL) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (150 mL) and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl oxane-3-carboxylate.

  • Purify the crude product by vacuum distillation to obtain the pure ester.

Expected Yield: 80-90%

Step 2: Synthesis of this compound

Principle: Claisen condensation of ethyl oxane-3-carboxylate with acetonitrile using a strong base to generate the acetonitrile anion.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
Ethyl oxane-3-carboxylateC₈H₁₄O₃158.1915.8 g (0.1 mol)
AcetonitrileCH₃CN41.058.2 mL (0.2 mol)
Sodium hydride (60% in oil)NaH24.004.8 g (0.12 mol)
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11200 mL
1 M Hydrochloric acidHCl36.46As needed
Ethyl acetateC₄H₈O₂88.11As needed

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add sodium hydride (4.8 g of 60% dispersion in mineral oil, 0.12 mol) and wash with anhydrous hexane to remove the oil.

  • Add anhydrous THF (100 mL) to the flask.

  • In the dropping funnel, prepare a solution of ethyl oxane-3-carboxylate (15.8 g, 0.1 mol) and acetonitrile (8.2 mL, 0.2 mol) in anhydrous THF (100 mL).

  • Add the solution from the dropping funnel dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Expected Yield: 60-75%

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

StepReaction TypeKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1Fischer EsterificationOxane-3-carboxylic acid, Ethanol, H₂SO₄EthanolReflux4-680-90
2Claisen CondensationEthyl oxane-3-carboxylate, Acetonitrile, NaHTHF0 to RT12-1860-75

Table 2: Estimated Physicochemical and Spectroscopic Data for this compound

Note: As no experimental data for the target compound is available, these values are estimated based on the closely related structure, 3-cyclohexyl-3-oxopropanenitrile.[1]

PropertyEstimated Value
Molecular FormulaC₈H₁₁NO₂
Molecular Weight153.18 g/mol
AppearanceColorless to pale yellow oil/solid
Boiling Point> 200 °C (decomposes)
¹H NMR (CDCl₃, 400 MHz)
δ (ppm)Multiplicity, Integration, Assignment
~ 4.0-3.4m, 4H, -O-CH₂- and -CH-O-
~ 3.8s, 2H, -CO-CH₂-CN
~ 3.0m, 1H, -CH-CO-
~ 2.0-1.6m, 4H, -CH₂-CH₂-
¹³C NMR (CDCl₃, 100 MHz)
δ (ppm)Assignment
~ 195C=O
~ 115CN
~ 68, 67-O-CH₂- and -CH-O-
~ 50-CH-CO-
~ 30-CO-CH₂-CN
~ 28, 25-CH₂-CH₂-
IR (neat, cm⁻¹)
~ 2260ν(C≡N)
~ 1720ν(C=O)
~ 1100ν(C-O-C)

Logical Workflow Diagram

experimental_workflow cluster_esterification Step 1: Esterification cluster_condensation Step 2: Claisen Condensation ester_start Mix Oxane-3-carboxylic acid, Ethanol, and H₂SO₄ ester_reflux Reflux for 4-6 hours ester_start->ester_reflux ester_workup Work-up: - Evaporate ethanol - Dissolve in ether - Wash with H₂O, NaHCO₃, brine - Dry and concentrate ester_reflux->ester_workup ester_purify Vacuum Distillation ester_workup->ester_purify ester_product Ethyl oxane-3-carboxylate ester_purify->ester_product claisen_addition Add solution of Ethyl oxane-3-carboxylate and Acetonitrile in THF at 0 °C ester_product->claisen_addition Use in next step claisen_start Prepare suspension of NaH in THF claisen_start->claisen_addition claisen_react Stir at RT for 12-18 hours claisen_addition->claisen_react claisen_quench Quench with 1 M HCl at 0 °C claisen_react->claisen_quench claisen_workup Work-up: - Extract with Ethyl Acetate - Wash with brine - Dry and concentrate claisen_quench->claisen_workup claisen_purify Column Chromatography claisen_workup->claisen_purify claisen_product This compound claisen_purify->claisen_product

Caption: Detailed experimental workflow for the synthesis of this compound.

Conclusion

This technical guide presents a feasible and detailed synthetic route for the preparation of this compound. By providing comprehensive experimental protocols, expected data, and clear visualizations of the synthetic pathway and workflow, this document serves as a valuable resource for researchers and scientists in the field of drug development and medicinal chemistry. The successful synthesis of this novel β-ketonitrile will enable its exploration as a key building block for the development of new chemical entities with potential therapeutic applications. Further experimental validation is recommended to confirm the proposed reaction conditions and characterize the final product.

References

An In-depth Technical Guide on the Chemical Properties of 3-(Oxetan-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(Oxetan-3-yl)-3-oxopropanenitrile, tailored for researchers, scientists, and drug development professionals.

Core Chemical Properties

3-(Oxetan-3-yl)-3-oxopropanenitrile is a bifunctional molecule containing a reactive β-ketonitrile group and a strained oxetane ring.[1] The presence of both the ketone and nitrile functionalities makes it a versatile intermediate in organic synthesis.[2] The oxetane moiety is of significant interest in medicinal chemistry as it can influence key drug-like properties such as solubility, metabolic stability, and lipophilicity.[3][4]

Physicochemical Data

A summary of the known quantitative data for 3-(Oxetan-3-yl)-3-oxopropanenitrile is presented in the table below.

PropertyValueReference
CAS Number 1936536-80-9[1]
Molecular Formula C₆H₇NO₂[1]
Molecular Weight 125.13 g/mol [1]
Purity ≥98%[1]

Note: Experimental data such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature.

Spectral Data

While specific spectra for 3-(Oxetan-3-yl)-3-oxopropanenitrile are not available, the expected spectral characteristics can be inferred from its structure and data for similar compounds.

  • ¹H NMR: Protons on the oxetane ring would likely appear in the 4.5-5.0 ppm region. The methylene protons adjacent to the carbonyl and nitrile groups would be expected around 3.5-4.0 ppm.

  • ¹³C NMR: The carbonyl carbon would resonate significantly downfield, typically in the range of 180-200 ppm. The nitrile carbon would be expected around 115-120 ppm. Carbons of the oxetane ring would likely appear in the 60-80 ppm range.[5]

  • Infrared (IR) Spectroscopy: Characteristic strong absorption bands would be expected for the nitrile (C≡N) stretch around 2250 cm⁻¹ and the ketone (C=O) stretch around 1715 cm⁻¹.[6]

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 125.13.

Experimental Protocols

Synthesis of β-Ketonitriles

β-Ketonitriles, such as 3-(Oxetan-3-yl)-3-oxopropanenitrile, are commonly synthesized through the acylation of a nitrile. A general and efficient method involves the reaction of an ester with the anion of acetonitrile.[7]

General Protocol for the Synthesis of 3-(Oxetan-3-yl)-3-oxopropanenitrile:

  • Preparation of the Acylating Agent: An activated form of oxetane-3-carboxylic acid, such as an ester (e.g., methyl oxetane-3-carboxylate) or a Weinreb amide, is prepared using standard synthetic methods.

  • Formation of the Nitrile Anion: Acetonitrile is treated with a strong base, such as sodium amide or potassium tert-butoxide, in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) to generate the acetonitrile carbanion.[7]

  • Acylation Reaction: The solution containing the acylating agent is added dropwise to the suspension of the acetonitrile anion at a controlled temperature, typically ranging from ambient temperature to gentle reflux, depending on the reactivity of the substrates.[7]

  • Work-up and Purification: Upon completion of the reaction, the mixture is quenched with an aqueous acid solution. The product is then extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is typically purified by silica gel column chromatography to yield the pure β-ketonitrile.[6]

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Work-up & Purification A Oxetane-3-carboxylic Acid Ester E Acylation in Anhydrous Solvent A->E B Acetonitrile D Generation of Acetonitrile Anion B->D C Strong Base (e.g., KOt-Bu) C->D D->E Nucleophilic Attack F Aqueous Acid Quench E->F G Solvent Extraction F->G H Column Chromatography G->H I Pure 3-(Oxetan-3-yl)-3- oxopropanenitrile H->I

Caption: General workflow for the synthesis of 3-(Oxetan-3-yl)-3-oxopropanenitrile.

Reactivity and Synthetic Applications

β-Ketonitriles are highly versatile synthetic intermediates due to the presence of multiple reactive sites.[8]

  • Heterocycle Synthesis: They are valuable precursors for the synthesis of a wide array of biologically active heterocyclic compounds such as pyridines, pyrimidines, and pyrazoles through condensation and cyclization reactions.[8]

  • Enolate Chemistry: The methylene protons are acidic and can be readily deprotonated to form a stabilized enolate, which can then participate in various carbon-carbon bond-forming reactions.

  • Reduction: The ketone and nitrile functionalities can be selectively or fully reduced to yield amino alcohols or other valuable building blocks.

Biological Significance and Drug Development

The incorporation of an oxetane ring into molecules is a strategy of growing interest in medicinal chemistry.[3] The strained four-membered ring can act as a bioisostere for other common functional groups like gem-dimethyl or carbonyl groups.[9] This substitution can lead to improved physicochemical properties, including:

  • Increased Aqueous Solubility: The polar nature of the ether linkage in the oxetane ring can enhance the solubility of a molecule.[3]

  • Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation compared to more labile functional groups.[4]

  • Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring can increase the three-dimensional character of a molecule, which can be beneficial for target binding.[4]

While the specific biological activity of 3-(Oxetan-3-yl)-3-oxopropanenitrile has not been reported, compounds containing the oxetane motif have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[10] Therefore, this molecule represents a potentially valuable scaffold for the development of novel therapeutic agents.

References

3-(Oxan-3-yl)-3-oxopropanenitrile CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

This document provides a technical overview of 3-(Oxan-3-yl)-3-oxopropanenitrile and its related isomers. The specific compound "this compound" is not widely documented in public chemical databases. Therefore, this guide also includes data on the closely related and commercially available isomer, 3-(Oxan-4-yl)-3-oxopropanenitrile , to provide a comprehensive understanding of this class of compounds. It is presumed that the synthesis and properties will be analogous.

Introduction

3-Oxopropanenitrile derivatives are valuable building blocks in organic synthesis, particularly in the preparation of various heterocyclic compounds. The incorporation of a saturated heterocyclic ring, such as an oxane (tetrahydropyran) ring, can significantly influence the physicochemical properties and biological activity of the resulting molecules. This guide focuses on the chemical identifiers, properties, and a plausible synthetic route for this compound.

Chemical Identifiers and Properties

IdentifierValue for 3-(Oxan-4-yl)-3-oxopropanenitrileReference
CAS Number 1010798-64-7[1]
IUPAC Name 3-(Oxan-4-yl)-3-oxopropanenitrile[1]
Molecular Formula C₈H₁₁NO₂[1]
Molecular Weight 153.18 g/mol [1]
InChI Key BEMLWTKUQPQXNH-UHFFFAOYSA-N[1]

Experimental Protocols: Synthesis

A general and widely used method for the synthesis of β-ketonitriles (3-oxopropanenitriles) is the condensation of a carboxylic acid ester with acetonitrile in the presence of a strong base. A plausible synthetic route for this compound would involve the reaction of an activated form of oxane-3-carboxylic acid, such as an ester, with acetonitrile.

Plausible Synthesis of this compound:

A suitable starting material would be methyl oxane-3-carboxylate. The synthesis would proceed as follows:

  • Reaction Setup: A solution of methyl oxane-3-carboxylate and acetonitrile is prepared in a suitable anhydrous solvent (e.g., toluene or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: A strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), is carefully added to the reaction mixture. The use of sodium hydride is common in Claisen-type condensations.

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (reflux) to drive the condensation. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched by the addition of an aqueous acid solution (e.g., dilute HCl) to neutralize the base and protonate the enolate intermediate.

  • Extraction and Purification: The product is then extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by silica gel column chromatography.

Logical Relationships and Workflows

The following diagrams illustrate the likely synthetic pathway for this compound.

G cluster_start Starting Materials cluster_process Reaction cluster_reagents Reagents cluster_end Product Methyl oxane-3-carboxylate Methyl oxane-3-carboxylate Condensation Condensation Methyl oxane-3-carboxylate->Condensation Acetonitrile Acetonitrile Acetonitrile->Condensation This compound This compound Condensation->this compound Strong Base (e.g., NaH) Strong Base (e.g., NaH) Strong Base (e.g., NaH)->Condensation Anhydrous Solvent (e.g., Toluene) Anhydrous Solvent (e.g., Toluene) Anhydrous Solvent (e.g., Toluene)->Condensation

Caption: Plausible synthesis of this compound.

G Start Start Reaction Quench (Aqueous Acid) Reaction Quench (Aqueous Acid) Start->Reaction Quench (Aqueous Acid) Extraction with Organic Solvent Extraction with Organic Solvent Reaction Quench (Aqueous Acid)->Extraction with Organic Solvent Drying and Solvent Removal Drying and Solvent Removal Purification (Column Chromatography) Purification (Column Chromatography) Drying and Solvent Removal->Purification (Column Chromatography) Final Product Final Product Purification (Column Chromatography)->Final Product Extraction with Organic Solvent) Extraction with Organic Solvent) Extraction with Organic Solvent)->Drying and Solvent Removal

Caption: General experimental workflow for purification.

Signaling Pathways

Currently, there is no specific information available in the public domain regarding the signaling pathways associated with this compound or its isomers. Research into the biological activity of this class of compounds is ongoing, and future studies may elucidate their interactions with biological targets. Derivatives of the related compound 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile have been investigated for their potential to inhibit neurotrophin/Trk pathways, which are implicated in pain signaling.[1]

Conclusion

This compound represents a potentially useful, yet not extensively characterized, chemical entity. Based on the established chemistry of β-ketonitriles, its synthesis is feasible through standard organic chemistry methodologies. The data available for its 4-yl isomer provide a valuable reference point for its expected properties. Further research is required to fully characterize this compound and to explore its potential applications in medicinal chemistry and materials science.

References

An In-Depth Technical Guide on the Molecular Structure and Conformation of 3-(Oxan-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational properties of 3-(Oxan-3-yl)-3-oxopropanenitrile. While specific experimental data for this compound is limited in public literature, this document leverages established principles of organic chemistry, computational modeling insights, and comparative data from analogous structures to present a comprehensive theoretical overview. This guide covers the molecule's structural features, predicted physicochemical properties, conformational analysis of the oxane ring and the propanenitrile side chain, and outlines general experimental protocols for its synthesis and characterization. The information herein serves as a valuable resource for researchers interested in the chemical space of β-ketonitriles and their potential applications in medicinal chemistry and drug development.

Molecular Structure and Physicochemical Properties

This compound is a β-ketonitrile derivative featuring a six-membered heterocyclic oxane (tetrahydropyran) ring attached to a 3-oxopropanenitrile moiety. The presence of the ketone and nitrile functional groups makes it a versatile intermediate in organic synthesis.[1][2]

Predicted Physicochemical Properties

Due to the absence of specific experimental data for this compound, the following physicochemical properties have been estimated based on the analysis of structurally related compounds such as 3-cyclopropyl-3-oxopropanenitrile and 3-cyclopentyl-3-oxopropanenitrile.[3][4]

PropertyPredicted ValueReference Compound(s) for Estimation
Molecular Formula C8H11NO2-
Molecular Weight 153.18 g/mol -
XLogP3 ~0.5 - 1.53-Cyclopropyl-3-oxopropanenitrile (0.3)[3], 3-Cyclopentyl-3-oxopropanenitrile (1.4)[4]
Hydrogen Bond Donor Count 03-Cyclopropyl-3-oxopropanenitrile (0)[3], 3-Cyclopentyl-3-oxopropanenitrile (0)[4]
Hydrogen Bond Acceptor Count 3 (1x Oxygen in ring, 1x Carbonyl Oxygen, 1x Nitrile Nitrogen)3-Cyclopropyl-3-oxopropanenitrile (2)[3], 3-Cyclopentyl-3-oxopropanenitrile (2)[4]
Rotatable Bond Count 23-Cyclopropyl-3-oxopropanenitrile (2)[3], 3-Cyclopentyl-3-oxopropanenitrile (2)[4]
Topological Polar Surface Area ~60 Ų3-Cyclopropyl-3-oxopropanenitrile (40.9 Ų)[3], 3-Cyclopentyl-3-oxopropanenitrile (40.9 Ų)[4]

Conformational Analysis

The conformational landscape of this compound is primarily determined by the puckering of the oxane ring and the rotation around the single bonds of the 3-oxopropanenitrile side chain.

Conformation of the Oxane Ring

The six-membered oxane ring is expected to adopt a stable chair conformation to minimize steric and torsional strain. The substituent at the C3 position can be either in an axial or an equatorial position. Generally, for substituted cyclohexanes and related heterocycles, the equatorial position is favored for bulky substituents to avoid 1,3-diaxial interactions.[5]

G cluster_0 Axial Conformer cluster_1 Equatorial Conformer (More Stable) cluster_2 a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 sub a3->sub a5 a4->a5 a6 a5->a6 a6->a1 o h1 h2 h3 h4 h5 h6 e1 e2 e1->e2 e3 e2->e3 e4 e3->e4 sub_e e3->sub_e e5 e4->e5 e6 e5->e6 e6->e1 o_e h1_e h2_e h3_e h4_e h5_e h6_e arrow c1 c2

Caption: Chair conformations of this compound.

Conformation of the 3-Oxopropanenitrile Side Chain

The side chain possesses two rotatable single bonds: C3(oxane)-C(carbonyl) and C(carbonyl)-CH2. Rotation around these bonds will lead to different spatial arrangements of the ketone and nitrile groups relative to the oxane ring. The preferred conformation will be a balance between steric hindrance and electronic effects, such as dipole-dipole interactions. Computational modeling would be required to determine the lowest energy conformers.

Experimental Protocols

Proposed Synthesis

A common method for the synthesis of β-ketonitriles is the acylation of a nitrile.[1] In this case, it would involve the reaction of a suitable ester of oxane-3-carboxylic acid with acetonitrile in the presence of a strong base.

G start Oxane-3-carboxylic acid ester + Acetonitrile base Strong Base (e.g., NaH, KOt-Bu) in an inert solvent (e.g., THF) start->base Reactants reaction Acylation Reaction base->reaction Conditions workup Aqueous Workup and Extraction reaction->workup Quenching purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Structural Characterization

Once synthesized, the structure of this compound would be confirmed using a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would reveal the number of different types of protons and their connectivity through spin-spin coupling. The chemical shifts and coupling constants of the oxane ring protons would provide information about the ring conformation.

    • ¹³C NMR would show the number of unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: This technique would identify the characteristic vibrational frequencies of the functional groups, notably the strong absorbances for the nitrile (C≡N) and ketone (C=O) groups.

  • Mass Spectrometry (MS): This would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming the structure.

  • X-ray Crystallography: If a suitable single crystal can be obtained, this technique would provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and the solid-state conformation.

Potential Applications in Drug Development

β-Ketonitriles are valuable precursors for the synthesis of a wide range of heterocyclic compounds, many of which are of interest in medicinal chemistry.[2] The oxane ring is also a common motif in drug molecules, often used to improve physicochemical properties such as solubility and metabolic stability. Therefore, this compound could serve as a key building block for the synthesis of novel bioactive molecules targeting various enzymes and receptors.

Conclusion

This technical guide has provided a comprehensive theoretical overview of the molecular structure and conformation of this compound. While awaiting specific experimental validation, the predictions and protocols outlined here, based on established chemical principles and data from analogous compounds, offer a solid foundation for researchers and scientists working in the field of medicinal chemistry and drug development. The insights into its structure, conformation, and potential synthetic routes will be instrumental in exploring the utility of this compound as a building block for novel therapeutics.

References

Unraveling the Biological Significance of 3-(Oxan-3-yl)-3-oxopropanenitrile: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of publicly available scientific literature reveals a notable absence of direct research on the mechanism of action for 3-(Oxan-3-yl)-3-oxopropanenitrile. The scientific community's focus appears to be on a closely related analog, 3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile, which is primarily recognized as a versatile synthetic intermediate in the generation of novel heterocyclic compounds with potential therapeutic applications.

This technical guide addresses the current understanding of this compound and its structural analog, 3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile, with a focus on their roles in medicinal chemistry and the biological activities of their derivatives. Due to the limited specific data on the mechanism of action of the parent compounds, this paper will explore the synthetic utility and the general biological potential of the resulting chemical entities.

Clarification of the Subject Compound

Initial searches for "this compound" did not yield specific biological or mechanistic data. However, the search results consistently highlighted "3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile," a compound with a similar β-oxoalkanenitrile scaffold. This suggests a possible misnomer in the initial query or a focus on a less-studied chemical entity. For the purpose of this guide, and based on the available literature, we will focus on the biological context of derivatives from the more extensively documented piperidine analog.

Role as a Synthetic Precursor

3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile is primarily valued as a building block in organic synthesis.[1][2] Its chemical structure, featuring a reactive nitrile group and a piperidine ring, allows for its use in the construction of a variety of heterocyclic systems. These heterocycles are often the subjects of investigation for their potential biological activities.

The general synthetic utility is depicted in the workflow below:

G A 3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile B Chemical Synthesis (e.g., Cyclization, Condensation) A->B C Diverse Heterocyclic Compounds (e.g., Thiazolines, Thiophenes, Dihydrofurans) B->C D Biological Screening C->D E Identification of Bioactive Molecules D->E

Figure 1. A generalized workflow illustrating the use of 3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile as a starting material for the synthesis and discovery of biologically active molecules.

Biological Activities of Derived Compounds

While the mechanism of action for the parent compound is not detailed, the derivatives synthesized from it have been investigated for a range of biological activities. It is important to note that the activity is a property of the final synthesized molecule, not the starting nitrile itself.

Antiviral Potential

Research has indicated that derivatives of 3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile can be modified to produce antiviral agents that target specific viral enzymes.[2] The general mechanism of antiviral drugs often involves the inhibition of key viral processes.[3][4][5][6][7]

A simplified representation of potential antiviral mechanisms of action is shown below:

G cluster_0 Host Cell cluster_1 Potential Inhibition by Derivatives Virus Virus Receptor Host Cell Receptor Virus->Receptor Attachment Entry Viral Entry Receptor->Entry Uncoating Uncoating Entry->Uncoating Replication Viral Replication (DNA/RNA Synthesis) Uncoating->Replication Assembly Viral Assembly Replication->Assembly Release Viral Release Assembly->Release Inhibitor Derivative Compound Inhibitor->Entry Blocks Entry Inhibitor->Replication Inhibits Replication Inhibitor->Release Prevents Release

References

Technical Guide: Spectroscopic and Synthetic Profile of 3-(Oxan-4-yl)-3-oxopropanenitrile, a Surrogate for 3-(Oxan-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

β-Ketonitriles are a class of organic compounds characterized by a ketone functional group beta to a nitrile group. These moieties are significant in medicinal chemistry and organic synthesis, serving as versatile intermediates for the construction of more complex molecular architectures, including various heterocyclic systems. This guide focuses on the spectroscopic characterization and synthetic methodology of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile, providing a foundational understanding applicable to related structures like 3-(Oxan-3-yl)-3-oxopropanenitrile.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR ¹³C NMR
Predicted Chemical Shift (ppm) Predicted Chemical Shift (ppm)
~2.80 - 3.20 (m, 1H, CH)¹ ~205 (C=O)¹
~3.40 - 3.60 (m, 2H, OCH₂ axial)¹ ~120 (CN)¹
~3.90 - 4.10 (m, 2H, OCH₂ equatorial)¹ ~67 (OCH₂)
~1.60 - 1.90 (m, 4H, CH₂)~45 (CH)
~3.70 (s, 2H, COCH₂CN)¹ ~29 (CH₂)
~28 (COCH₂CN)
¹ Protons and carbons in the immediate vicinity of electron-withdrawing groups (ketone, nitrile, and oxygen) are expected to be deshielded and appear at a lower field.

Table 2: Infrared (IR) Spectroscopy Data

Functional Group Expected Absorption Range (cm⁻¹) Notes
C≡N (Nitrile)~2250[1]Strong, sharp absorption. Conjugation with the ketone may cause a minor shift.[1]
C=O (Ketone)~1720[1]Strong, sharp absorption.
C-O-C (Ether)~1100Strong, characteristic absorption for the oxane ring.
C-H (sp³ alkanes)~2850-2960Medium to strong absorptions.

Table 3: Mass Spectrometry (MS) Data

Technique Expected m/z Values
High-Resolution MS (HRMS) Calculated for C₈H₁₁NO₂ [M+H]⁺: 154.0817Calculated for C₈H₁₁NO₂ [M+Na]⁺: 176.0636
Electron Ionization (EI-MS) Molecular Ion (M⁺): 153Key Fragments: Fragments corresponding to the loss of CN, CO, and cleavage of the oxane ring would be expected.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of β-ketonitriles like 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile.

3.1. Synthesis Protocol: Acylation of Acetonitrile with a Lactone

This method is adapted from established procedures for synthesizing β-ketonitriles.[2]

  • Materials:

    • Tetrahydro-2H-pyran-4-one (or corresponding lactone)

    • Acetonitrile

    • Potassium tert-butoxide (KOt-Bu)

    • Anhydrous tetrahydrofuran (THF)

    • Isopropanol (catalytic amount)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add KOt-Bu (2.2 equivalents) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of acetonitrile (2.0 equivalents) in anhydrous THF to the stirred suspension.

    • After stirring for 30 minutes at 0 °C, add a solution of the lactone (1.0 equivalent) in anhydrous THF, followed by a catalytic amount of isopropanol.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C until the mixture is acidic.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

3.2. Spectroscopic Analysis Protocol

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

  • Infrared (IR) Spectroscopy:

    • For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.

    • For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the key functional groups.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI for HRMS, or Electron Ionization - EI).

    • Acquire the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragments.

Visualized Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a target organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS, EI-MS) purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation final_report Final Report/Publication structure_elucidation->final_report

Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide on the Predicted Solubility and Stability of 3-(Oxan-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

3-(Oxan-3-yl)-3-oxopropanenitrile is a heterocyclic compound featuring a tetrahydropyran (oxane) ring, a ketone, and a nitrile group. This unique combination of functional groups suggests its potential utility in medicinal chemistry and materials science. This document outlines the predicted physicochemical properties of this molecule, focusing on its solubility and stability profiles. The predictions are derived from the known characteristics of its core moieties—the tetrahydropyran ring and the β-ketonitrile group—and supported by data from structurally similar molecules. Generalized experimental workflows for determining these properties are also provided to guide researchers in their investigations.

Predicted Physicochemical Properties

The properties of this compound are largely dictated by its functional groups. The tetrahydropyran ring introduces some polar character due to the ether oxygen, while the β-ketonitrile group is known for its reactivity and potential for tautomerism.

Predicted Solubility Profile

The solubility of a compound is a critical parameter for its application in drug development and chemical synthesis. The presence of both polar (ether, ketone, nitrile) and nonpolar (aliphatic backbone) elements in this compound suggests a moderate solubility profile.

Solvent ClassPredicted SolubilityRationale
Polar Protic
WaterLow to ModerateThe ether oxygen and carbonyl group can act as hydrogen bond acceptors, but the overall hydrocarbon structure may limit aqueous solubility. Tetrahydropyran itself is soluble in water[1].
Alcohols (e.g., EtOH)HighThe combination of hydrogen bonding capability and organic character should allow for high solubility in alcohols.
Polar Aprotic
DMSO, DMFHighThese solvents are excellent at solvating a wide range of organic molecules, and the polarity of the target compound should facilitate dissolution.
Acetone, AcetonitrileHighThe ketone and nitrile functionalities are compatible with these solvents, suggesting good solubility.
Nonpolar
Hexanes, TolueneLowThe significant polarity imparted by the oxygen and nitrogen functional groups is expected to result in poor solubility in nonpolar hydrocarbon solvents.
Predicted Stability Profile

The stability of this compound is influenced by its susceptibility to hydrolysis, oxidation, and thermal degradation. The β-ketonitrile moiety is the most reactive part of the molecule.

ConditionPredicted StabilityRationale
pH
Acidic (pH < 4)Moderate to LowThe nitrile group can be susceptible to hydrolysis under strong acidic conditions, potentially converting to a carboxylic acid or amide. The tetrahydropyran ether linkage is generally stable to acid.
Neutral (pH ~7)HighThe compound is expected to be relatively stable at neutral pH.
Basic (pH > 9)LowThe methylene protons between the ketone and nitrile groups are acidic and can be deprotonated under basic conditions, forming a resonance-stabilized carbanion. This can lead to degradation or unwanted side reactions. β-ketonitriles are known to undergo reactions under basic conditions.
Temperature ModerateLike many organic molecules, excessive heat can lead to decomposition. The specific thermal decomposition profile would need to be determined experimentally via techniques like thermogravimetric analysis (TGA).
Light ModerateCompounds with carbonyl groups can sometimes be susceptible to photochemical reactions. It is advisable to store the compound protected from light.
Oxidative ModerateThe tetrahydropyran ring can be prone to peroxide formation upon prolonged exposure to air, a known characteristic of ethers like tetrahydropyran[1]. The rest of the molecule is not highly susceptible to oxidation under normal conditions.

Experimental Protocols and Workflows

The following sections describe generalized experimental protocols that can be used to determine the solubility and stability of this compound.

Solubility Determination Workflow

A standard approach to determining thermodynamic solubility is the shake-flask method. The following workflow outlines the key steps.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Weigh excess This compound prep_solvent Add known volume of solvent prep_compound->prep_solvent Combine shake Agitate at constant temperature (e.g., 24h) prep_solvent->shake separate Separate solid and liquid (centrifugation/filtration) shake->separate quantify Quantify compound in supernatant (e.g., HPLC-UV) separate->quantify calculate Calculate solubility (e.g., mg/mL) quantify->calculate

Caption: Workflow for solubility determination using the shake-flask method.

Stability Assessment Workflow

To assess stability, the compound is subjected to stress conditions, and the amount of remaining parent compound is quantified over time.

G cluster_setup Experiment Setup cluster_stress Stress Conditions cluster_sampling Sampling and Analysis start_solution Prepare stock solution of compound in a suitable solvent aliquot Aliquot into separate vials for each stress condition start_solution->aliquot acid Acidic (e.g., 0.1 M HCl) aliquot->acid base Basic (e.g., 0.1 M NaOH) aliquot->base heat Thermal (e.g., 60°C) aliquot->heat light Photolytic (e.g., UV lamp) aliquot->light sample Withdraw samples at defined time points (t=0, 2, 4, 8, 24h) acid->sample base->sample heat->sample light->sample analyze Analyze by stability-indicating method (e.g., HPLC) sample->analyze plot Plot % remaining compound vs. time to determine degradation rate analyze->plot

Caption: Generalized workflow for chemical stability assessment.

Potential Biological Signaling Pathways

While no specific biological activity has been reported for this compound, its positional isomer, 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile, has been investigated for its potential to inhibit neurotrophin/Trk pathways, which are implicated in pain signaling[2]. Derivatives of this related compound have shown promise in preclinical models for treating inflammatory diseases and neuropathic pain[2]. This suggests a potential avenue of investigation for the title compound.

G cluster_pathway Potential Pain Signaling Pathway Inhibition compound 3-(Oxan-3-yl)-3- oxopropanenitrile (Hypothesized) trk Trk Receptors compound->trk Inhibits? downstream Downstream Signaling (e.g., MAPK, PI3K) trk->downstream pain Pain Sensation downstream->pain

Caption: Hypothesized inhibition of the Trk signaling pathway.

Conclusion

This compound is a molecule with interesting structural features that suggest moderate solubility in polar organic solvents and potential instability under strongly basic conditions. The tetrahydropyran moiety may also pose a risk of peroxide formation over time. The provided predictive data and generalized experimental workflows serve as a foundational guide for researchers initiating studies on this compound. Further empirical investigation is essential to fully characterize its properties and unlock its potential in various scientific applications.

References

Unveiling the Bioactive Potential of 3-(Oxan-3-yl)-3-oxopropanenitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the exploration of a diverse array of chemical scaffolds. Among these, heterocyclic compounds have consistently demonstrated a broad spectrum of biological activities. This technical guide delves into the emerging potential of 3-(Oxan-3-yl)-3-oxopropanenitrile derivatives, a class of compounds featuring a tetrahydropyran (oxane) ring linked to a reactive β-ketonitrile moiety. While extensive research on this specific scaffold is still maturing, this document synthesizes the available data on their potential biological activities, drawing insights from structurally related compounds to provide a comprehensive overview for researchers in drug discovery and development. The primary focus will be on their potential anticancer and antimicrobial properties, supported by detailed experimental protocols and logical workflows to guide future investigations.

Potential Biological Activities: Anticancer and Antimicrobial Effects

Derivatives of this compound are being investigated for their potential as both anticancer and antimicrobial agents. The inherent reactivity of the β-ketonitrile group, combined with the structural features of the tetrahydropyran ring, provides a foundation for diverse biological interactions.

Anticancer Activity

The anticancer potential of pyran-containing molecules is a significant area of research. Structurally similar compounds, such as pyranopyrazole derivatives, have shown promising cytotoxic effects against various cancer cell lines. For instance, certain 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-carbonitrile derivatives have demonstrated notable activity against human mouth carcinoma (KB), lung cancer (A549), colon cancer (SW48), and liver cancer (HepG2) cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[1] These findings suggest that the pyran ring system can serve as a valuable scaffold for the design of novel anticancer agents. The mechanism of action for such compounds is often linked to the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxic Activity of Selected Pyranopyrazole Derivatives

CompoundCell LineIC50 (µM)
5b KB8 ± 2.217
5c KB7 ± 2.77
5g KB7.5 ± 1.49
5f A54931.5 ± 2.02
5g HepG222.5 ± 3.09
5e SW4823 ± 0.772
5i SW4823 ± 4.97
Doxorubicin (Control) A5496.8 ± 0.78
Doxorubicin (Control) HepG26.3 ± 0.65
Doxorubicin (Control) KB5.4 ± 0.5
Doxorubicin (Control) SW484.3 ± 0.12

Data extracted from a study on pyranopyrazole derivatives, which are structurally related to the topic of interest.[1]

Antimicrobial Activity

The 3-oxopropanenitrile moiety is a well-known pharmacophore in compounds with antimicrobial properties. While specific data for this compound derivatives is limited, related heterocyclic nitriles have been shown to possess antibacterial and antifungal activity. The investigation of novel antimicrobial agents is critical in the face of growing antibiotic resistance.

Experimental Protocols

To facilitate further research into the biological activities of this compound derivatives, this section provides detailed methodologies for key in vitro assays.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[2][3][4][5][6]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 × 10^4 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[3][4]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for a few minutes to ensure complete dissolution.[3][6]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm is often used to subtract background absorbance.[3]

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.[7][8][9][10]

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate broth for the test microorganism

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Sterile saline or PBS

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. Typically, a few colonies are picked from a fresh agar plate and suspended in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10^8 CFU/mL for bacteria. This stock is then further diluted in the broth to achieve the final desired inoculum concentration (e.g., 5 × 10^5 CFU/mL).[10]

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth directly in the 96-well microtiter plate. Each well should contain 50 µL of the diluted compound.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (broth and inoculum without any compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a plate reader to measure the optical density.[7][9]

Visualizations: Workflows and Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Cytotoxicity_Screening cluster_preparation Cell and Compound Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Line cell_seeding Seed Cells into 96-well Plate cell_culture->cell_seeding treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Read Absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate % Cell Viability and IC50 Values absorbance_reading->data_analysis

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Experimental_Workflow_for_Antimicrobial_Screening cluster_preparation Preparation cluster_assay MIC Assay inoculum_prep Prepare Standardized Microbial Inoculum inoculation Inoculate Microtiter Plate Wells inoculum_prep->inoculation compound_dilution Prepare Serial Dilutions of Test Compounds in Broth compound_dilution->inoculation incubation Incubate for 18-24 hours inoculation->incubation mic_determination Determine MIC (Visual or Spectrophotometric) incubation->mic_determination

Caption: Workflow for antimicrobial screening to determine the Minimum Inhibitory Concentration (MIC).

Potential_Anticancer_Signaling_Pathways cluster_cell Cancer Cell cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome Compound This compound Derivative CellCycle Cell Cycle Regulators (e.g., CDKs) Compound->CellCycle Inhibition ApoptosisProteins Apoptotic Proteins (e.g., Bcl-2 family, Caspases) Compound->ApoptosisProteins Modulation CellCycleArrest Cell Cycle Arrest CellCycle->CellCycleArrest Apoptosis Apoptosis ApoptosisProteins->Apoptosis

Caption: Potential signaling pathways targeted by anticancer this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. Preliminary data from structurally related compounds suggest potential anticancer and antimicrobial activities. This technical guide provides a foundational framework for researchers by summarizing the current state of knowledge, offering detailed experimental protocols for biological evaluation, and visualizing the potential mechanisms of action.

Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic screening against a broad panel of cancer cell lines and microbial strains. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that contribute to their biological activity. Furthermore, elucidation of the specific molecular targets and signaling pathways affected by these compounds will be essential for their rational design and development as effective therapeutic agents. The methodologies and workflows presented herein offer a robust starting point for these critical next steps in unlocking the full therapeutic potential of this intriguing class of molecules.

References

A Technical Guide to the Computational and Spectral Analysis of Oxopropanenitrile Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the computational and spectral methodologies used to characterize oxopropanenitrile compounds. These compounds, featuring both a ketone and a nitrile functional group, are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of their structural and electronic properties through spectral and computational analysis is crucial for their effective application in drug discovery and material science.

Introduction to Oxopropanenitrile Compounds

3-Oxopropanenitrile (C₃H₃NO), the parent compound of this class, is a versatile building block in organic synthesis, particularly for forming various heterocyclic structures.[1] Its derivatives are employed in the development of novel materials and as key intermediates in the creation of antimicrobial agents and other pharmaceuticals.[1] The reactivity and potential applications of these compounds are dictated by the interplay between the electron-withdrawing nitrile group and the carbonyl group. Spectroscopic and computational methods provide essential tools for elucidating their molecular structure, purity, and electronic characteristics.

Synthesis and Experimental Protocols

The synthesis of oxopropanenitrile derivatives is critical for accessing novel chemical entities. The following sections detail common synthetic routes and the experimental protocols for their spectral characterization.

General Synthesis Protocols

Several methods are employed for the synthesis of β-ketonitriles, including oxopropanenitrile derivatives.

  • Condensation Reactions: A primary method involves the condensation of aldehydes and nitriles, often catalyzed by Lewis acids.[1]

  • From Tertiary Amides: A common laboratory-scale synthesis involves the reaction of a tertiary amide with acetonitrile in the presence of a strong base like Lithium bis(trimethylsilyl)amide (LiHMDS) in a solvent such as toluene.[2]

Detailed Protocol: Synthesis of β-Ketonitriles from Tertiary Amides[2]

  • Reaction Setup: A tertiary amide (1.0 mmol) and acetonitrile (2.0 mmol) are combined in a vial with toluene (3.5 mL) under an argon atmosphere.

  • Base Addition: LiHMDS (3.0 mL, 1 M in THF) is added to the solution.

  • Reaction: The resulting mixture is stirred for approximately 15 hours.

  • Quenching: The reaction is quenched by adding a saturated solution of ammonium chloride (NH₄Cl).

  • Extraction: The mixture is diluted with ethyl acetate, and the organic layer is separated.

  • Washing: The organic layer is washed sequentially with brine.

  • Drying and Concentration: The washed organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified using silica gel column chromatography with an ethyl acetate/hexane eluent system to yield the final β-ketonitrile product.

Spectral Analysis Protocols

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the key functional groups within the molecule.

  • Sample Preparation: For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet.[3][4]

  • Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.[3] Key vibrational bands for the nitrile (C≡N) and carbonyl (C=O) groups are analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

  • Sample Preparation: The purified compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN).[2][5]

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[2][5] The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard.[5]

Spectral Data of Oxopropanenitrile Derivatives

The combination of IR and NMR spectroscopy provides a detailed fingerprint of oxopropanenitrile compounds. The characteristic absorptions and chemical shifts are summarized below.

Infrared (IR) Spectroscopy Data

The most prominent features in the IR spectra of oxopropanenitriles are the sharp, intense absorption of the nitrile group and the strong absorption of the carbonyl group.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Nitrile (C≡N)Stretching (ν)2240 - 2260[2][6]
Carbonyl (C=O)Stretching (ν)1680 - 1725[2][7]

Example: 3-(4-(Chloromethyl)phenyl)-3-oxopropanenitrile

  • C=O Stretch: 1688 cm⁻¹[2]

  • C≡N Stretch: 2255 cm⁻¹[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed structural information. The methylene protons flanked by the carbonyl and nitrile groups exhibit a characteristic chemical shift.

Table 1: ¹H and ¹³C NMR Data for 3-(4-(Chloromethyl)phenyl)-3-oxopropanenitrile in CDCl₃ [2]

Assignment¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Methylene (-CH₂-)4.09 (s, 2H)29.51
Aromatic C-H7.91 (d, 2H), 7.54 (d, 2H)129.18, 128.93
Nitrile (-C≡N)-113.70
Carbonyl (>C=O)-186.60
Aromatic C (quaternary)-144.21, 134.01
Chloromethyl (-CH₂Cl)4.62 (s, 2H)44.95

Computational Studies

Computational chemistry offers powerful tools for predicting and interpreting the spectral and electronic properties of molecules, complementing experimental data.[8][9]

Computational Methodologies

Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF) are standard for these analyses.[7][10]

  • Software: Gaussian, Avogadro, and similar program packages are commonly used.[10][11]

  • Method/Basis Set: A frequent combination for reliable results is the B3LYP functional with a Pople-style basis set such as 6-311G(d,p) or 6-31G*.[7][12]

  • Procedure: The process typically involves:

    • Geometry Optimization: Finding the lowest energy conformation of the molecule.[11]

    • Frequency Analysis: Calculating vibrational frequencies to compare with experimental IR spectra and confirm the structure is a true minimum on the potential energy surface.[3][7]

    • Electronic Property Calculation: Using methods like Natural Bond Orbital (NBO) analysis to study intramolecular charge transfer and electronic stabilization.[12]

The workflow for integrating experimental and computational studies is visualized below.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Analysis & Correlation synthesis Synthesis & Purification ir IR Spectroscopy synthesis->ir Characterization nmr NMR Spectroscopy synthesis->nmr Characterization compare Compare Experimental Spectra with Calculated Frequencies ir->compare structure Structure Elucidation & Property Analysis nmr->structure model Build Molecular Model opt Geometry Optimization (e.g., DFT/B3LYP) model->opt freq Frequency Calculation opt->freq nbo NBO/Electronic Analysis freq->nbo freq->compare nbo->structure compare->structure caption Workflow for Integrated Spectroscopic and Computational Analysis.

Caption: Integrated workflow for experimental and computational analysis.

Key Computational Predictions
  • Vibrational Frequencies: DFT calculations can predict IR spectra. Calculated wavenumbers are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and basis set limitations, improving agreement with experimental data.[3][7]

  • Electronic Transitions: Time-dependent DFT (TD-DFT) calculations can predict UV-Visible absorption bands, correlating electronic excitations (e.g., HOMO to LUMO transitions) with observed spectra.[12]

  • Intramolecular Interactions: NBO analysis reveals hyperconjugative interactions, such as those between lone pairs on oxygen atoms and antibonding orbitals of adjacent bonds, which contribute to molecular stability.[12]

The diagram below illustrates the key functional groups and potential intramolecular interactions within a generic oxopropanenitrile structure that are studied computationally.

Caption: Key structural features of oxopropanenitriles for analysis.

Conclusion

The systematic characterization of oxopropanenitrile compounds relies on the powerful synergy between experimental spectroscopy and theoretical computations. IR and NMR spectroscopy provide definitive evidence for the presence of key functional groups and the overall molecular framework. Computational methods, particularly DFT, not only corroborate experimental findings by predicting spectral data but also offer deeper insights into the electronic structure and stability of these important synthetic intermediates. This integrated approach is indispensable for quality control, reaction monitoring, and the rational design of new molecules in drug development and materials science.

References

In-Depth Technical Guide on the Safety, Handling, and Disposal of 3-(Oxan-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety data sheet (SDS) or comprehensive toxicological information is publicly available for 3-(Oxan-3-yl)-3-oxopropanenitrile. The following guide is based on extrapolated data from structurally analogous compounds, primarily other β-ketonitriles. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals. A thorough risk assessment should be performed before handling this compound.

This technical guide provides a detailed overview of the presumed safety, handling, and disposal protocols for this compound, a compound of interest for researchers, scientists, and drug development professionals. Due to the absence of specific data for this molecule, this guide synthesizes information from close structural analogs to provide the most reliable safety recommendations currently possible.

Hazard Identification and Classification

Based on the hazard classifications of analogous β-ketonitriles, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.

Anticipated GHS Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Hazard and Precautionary Statements (Extrapolated):

CodeStatement
H302 Harmful if swallowed.
H312 Harmful in contact with skin.
H332 Harmful if inhaled.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352 IF ON SKIN: Wash with plenty of soap and water.
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physical and Chemical Properties (Predicted)

PropertyValue (Predicted/Analog Data)Source (Analog)
Molecular Formula C₈H₁₁NO₂-
Molecular Weight 153.18 g/mol [1]
Appearance Likely a solid or oil at room temperature.General knowledge of similar compounds.
Purity Research grade is typically around 95%.[1]

Experimental Protocols: Safe Handling and Storage

Given the anticipated hazards, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Skin Protection: A flame-retardant lab coat and nitrile gloves are essential. Thicker or double-gloved protection may be necessary for prolonged handling.

  • Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Engineering Controls
  • Work should be exclusively performed in a well-ventilated laboratory with a functioning chemical fume hood.

  • An eyewash station and safety shower must be readily accessible.

Handling Procedures
  • Preparation: Before use, ensure all necessary PPE is donned correctly. The work area within the fume hood should be clean and uncluttered.

  • Weighing and Transfer: If the compound is a solid, weigh it out in the fume hood. Use appropriate tools to minimize dust generation. If it is an oil, transfer it carefully using a pipette.

  • In Case of Spills:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area thoroughly.

    • For large spills, evacuate the area and contact environmental health and safety personnel.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents, acids, and bases.

  • Avoid exposure to high temperatures to prevent thermal decomposition, which may release toxic gases such as hydrogen cyanide (HCN)[1].

Disposal Protocols

Waste containing this compound must be treated as hazardous chemical waste.

Waste Segregation
  • All disposable materials contaminated with the compound (e.g., gloves, pipette tips, absorbent paper) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Unused or waste quantities of the compound should be stored in their original or a suitable, labeled container for disposal.

Neutralization and Disposal

Due to the potential for the release of hydrogen cyanide, especially under acidic or high-temperature conditions, direct disposal is not recommended. A chemical neutralization step is advised. β-Ketonitriles can be hydrolyzed under basic conditions to the corresponding β-keto acid, which is generally less toxic.

Experimental Protocol for Neutralization (to be performed by trained personnel):

  • In a chemical fume hood, cautiously add the β-ketonitrile waste to a solution of sodium hydroxide (e.g., 2M), ensuring the container is well-vented.

  • Stir the mixture at room temperature. The reaction progress can be monitored by techniques such as TLC or LC-MS to ensure the complete disappearance of the nitrile.

  • Once the hydrolysis is complete, the resulting basic aqueous solution should be neutralized with a dilute acid (e.g., hydrochloric acid) with careful monitoring of the temperature and pH.

  • The final neutralized aqueous waste should be disposed of in accordance with local and institutional regulations for chemical waste.

Visualizations

The following diagrams illustrate key workflows for the safe handling of this compound.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep1 Don Personal Protective Equipment (PPE) prep2 Prepare Fume Hood Work Area prep1->prep2 handle1 Weigh/Transfer Compound prep2->handle1 handle2 Conduct Experiment handle1->handle2 clean1 Clean Work Area handle2->clean1 clean2 Segregate Waste clean1->clean2 storage Store Compound Appropriately

Safe Handling Workflow for this compound

disposal_workflow cluster_collection Waste Collection cluster_neutralization Neutralization (in Fume Hood) cluster_disposal Final Disposal collect1 Segregate Contaminated Solids neut1 Basic Hydrolysis of Nitrile collect1->neut1 collect2 Collect Liquid Waste collect2->neut1 neut2 Neutralize with Dilute Acid neut1->neut2 disp1 Dispose as Hazardous Aqueous Waste neut2->disp1

References

Methodological & Application

Application Notes and Protocols: 3-(Oxan-3-yl)-3-oxopropanenitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Oxan-3-yl)-3-oxopropanenitrile is a versatile, yet underexplored, building block in organic synthesis. Its unique structure, combining a reactive β-ketonitrile moiety with a saturated tetrahydropyran ring, offers significant potential for the synthesis of novel heterocyclic compounds with applications in medicinal chemistry and drug discovery. The tetrahydropyran motif is a common feature in many approved drugs, valued for its ability to improve pharmacokinetic properties.[1][2] This document provides detailed application notes on the utility of this compound and presents robust protocols for its synthesis and subsequent transformation into valuable heterocyclic scaffolds.

Application Notes

The primary application of this compound lies in its utility as a precursor for a diverse range of heterocyclic systems. The presence of both a ketone and a nitrile group allows for a variety of cyclization reactions with binucleophiles.[3][4]

  • Synthesis of Pyridine Derivatives: The β-ketonitrile functionality is a classic precursor for the Hantzsch pyridine synthesis and related methodologies, enabling the construction of highly substituted pyridine rings.[5][6] These pyridine derivatives are core structures in numerous pharmaceuticals.

  • Synthesis of Pyrimidine Derivatives: Condensation reactions with amidines or urea provide a straightforward route to substituted pyrimidines, another critical scaffold in medicinal chemistry.[7][8][9]

  • Synthesis of Thiophene Derivatives: The Gewald reaction, a multicomponent condensation involving a ketone, a nitrile, and elemental sulfur, can be employed to synthesize highly functionalized 2-aminothiophenes.[10][11][12]

  • Synthesis of Fused Heterocyclic Systems: The reactivity of the β-ketonitrile moiety can be exploited to construct more complex, fused heterocyclic systems through multi-step reaction sequences.

The incorporation of the oxane ring is of particular interest to drug development professionals. Saturated heterocycles like tetrahydropyran can enhance solubility, metabolic stability, and cell permeability, while also providing a three-dimensional structure that can lead to improved target binding and selectivity.[13]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved via a Claisen condensation between an appropriate ester of oxan-3-carboxylic acid and acetonitrile.[14][15][16][17] The following protocol is based on established methods for β-ketonitrile synthesis.

Reaction Scheme:

G cluster_0 Synthesis of this compound Ethyl oxan-3-carboxylate Ethyl oxan-3-carboxylate This compound This compound Ethyl oxan-3-carboxylate->this compound 1. NaH, Acetonitrile, THF 2. H3O+

Caption: Claisen condensation for the synthesis of the target β-ketonitrile.

Table 1: Reagents for the Synthesis of this compound

ReagentMolecular Weight ( g/mol )Amount (mmol)Volume/Weight
Ethyl oxan-3-carboxylate158.1910.01.58 g
Sodium hydride (60% in oil)24.0022.00.88 g
Acetonitrile41.0520.01.05 mL
Anhydrous Tetrahydrofuran (THF)--50 mL
1 M Hydrochloric Acid--As needed

Protocol:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (0.88 g, 22.0 mmol, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

  • Add anhydrous THF (30 mL) to the flask.

  • In a separate flask, dissolve ethyl oxan-3-carboxylate (1.58 g, 10.0 mmol) and acetonitrile (1.05 mL, 20.0 mmol) in anhydrous THF (20 mL).

  • Add the solution of the ester and nitrile dropwise to the stirred suspension of sodium hydride in THF at room temperature over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the pH of the aqueous layer is approximately 5-6.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound. The expected yield is in the range of 60-70% based on analogous reactions.

Synthesis of a Substituted Pyridine

This protocol describes the synthesis of a tetrahydropyranyl-substituted pyridine derivative via a modified Hantzsch-type reaction.

Reaction Scheme:

G cluster_1 Synthesis of a Substituted Pyridine This compound This compound Substituted Pyridine Substituted Pyridine This compound->Substituted Pyridine Malononitrile, Aromatic Aldehyde, NH4OAc, EtOH, Reflux

Caption: One-pot synthesis of a substituted pyridine derivative.

Table 2: Reagents for the Synthesis of a Substituted Pyridine

ReagentMolecular Weight ( g/mol )Amount (mmol)Volume/Weight
This compound153.181.00.153 g
Malononitrile66.061.00.066 g
4-Chlorobenzaldehyde140.571.00.141 g
Ammonium acetate77.088.00.617 g
Ethanol--15 mL

Protocol:

  • In a 50 mL round-bottom flask, combine this compound (0.153 g, 1.0 mmol), malononitrile (0.066 g, 1.0 mmol), 4-chlorobenzaldehyde (0.141 g, 1.0 mmol), and ammonium acetate (0.617 g, 8.0 mmol).

  • Add ethanol (15 mL) and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux with stirring for 6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the solid and recrystallize from ethanol to afford the pure 2-amino-6-(4-chlorophenyl)-4-(oxan-3-yl)nicotinonitrile. Expected yields for similar reactions are typically in the range of 75-85%.

Synthesis of a Substituted Pyrimidine

This protocol outlines the synthesis of a tetrahydropyranyl-substituted pyrimidine derivative.

Reaction Scheme:

G cluster_2 Synthesis of a Substituted Pyrimidine This compound This compound Substituted Pyrimidine Substituted Pyrimidine This compound->Substituted Pyrimidine Guanidine Hydrochloride, NaOEt, EtOH, Reflux G A Commercially Available Starting Materials B Synthesis of This compound A->B C Purification B->C D Heterocycle Synthesis C->D E Diverse Heterocyclic Libraries D->E G cluster_0 Pyridine Synthesis Pathway A This compound E Michael Addition Adduct A->E B Malononitrile D Knoevenagel Condensation Intermediate B->D C Aromatic Aldehyde C->D D->E F Cyclization & Dehydrogenation E->F G Substituted Pyridine F->G

References

Application Notes and Protocols: 3-(Oxan-3-yl)-3-oxopropanenitrile as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(Oxan-3-yl)-3-oxopropanenitrile as a versatile precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. While specific experimental data for this particular β-keto nitrile is limited in publicly available literature, its chemical structure suggests a reactivity profile analogous to other well-studied β-oxoalkanonitriles. The protocols and applications outlined below are based on established synthetic methodologies for similar compounds and are expected to be readily adaptable.

Introduction

This compound is a functionalized β-keto nitrile containing a tetrahydropyran (oxane) moiety. This structural feature is of significant interest in medicinal chemistry, as the tetrahydropyran ring is a common motif in many natural products and approved drugs, often imparting favorable pharmacokinetic properties. The presence of three reactive centers—the active methylene group, the ketone, and the nitrile—makes this compound an excellent starting material for multicomponent reactions, leading to the rapid assembly of complex heterocyclic scaffolds. Heterocyclic compounds are a cornerstone of modern drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3]

Key Applications in Heterocyclic Synthesis

Based on the known reactivity of β-keto nitriles, this compound is an ideal candidate for the synthesis of several important classes of heterocyclic compounds.

Synthesis of Substituted Pyranopyrazoles

Pyranopyrazoles are a class of fused heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5] The most common and efficient method for their synthesis is a one-pot, four-component reaction involving a β-keto ester (or in this case, a β-keto nitrile), an aldehyde, malononitrile, and hydrazine hydrate.[6][7]

General Reaction Scheme:

A plausible reaction mechanism involves an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile, followed by a Michael addition of the in situ-formed pyrazolone (from the β-keto nitrile and hydrazine). Subsequent cyclization and dehydration yield the final pyranopyrazole product.[5]

Logical Relationship of Pyranopyrazole Synthesis

G A 3-(Oxan-3-yl)-3- oxopropanenitrile E In situ Pyrazolone Formation A->E B Hydrazine Hydrate B->E C Aromatic Aldehyde F Knoevenagel Condensation C->F D Malononitrile D->F G Michael Addition E->G F->G H Cyclization/ Dehydration G->H I Substituted Pyranopyrazole H->I

Caption: Multi-component synthesis of pyranopyrazoles.

Table 1: Representative Conditions for Four-Component Pyranopyrazole Synthesis

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
PiperidineEthanolReflux120-18085-95[8]
L-prolineEthanol7030-4590-96[7]
Fe3O4 NanoparticlesWaterRoom Temp1592-98[6]
Microwave (piperidine)Ethanol (dry)-2-890-95[8]
Synthesis of Substituted Pyridines

Substituted pyridines are another crucial class of heterocycles with widespread applications in pharmaceuticals and agrochemicals.[9] this compound can serve as a key precursor for the synthesis of various pyridine derivatives, such as aminopyridines and cyanopyridines, through reactions with different reagents.

General Reaction Scheme (Bohlmann-Rahtz Pyridine Synthesis analogue):

This synthesis involves the condensation of an enamine (derived from the β-keto nitrile) with a 1,3-dicarbonyl compound or its equivalent in the presence of an ammonia source, typically ammonium acetate.

Experimental Workflow for Pyridine Synthesis

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up A 3-(Oxan-3-yl)-3- oxopropanenitrile D One-Pot Reaction (e.g., in Acetic Acid) A->D B 1,3-Dicarbonyl Compound B->D C Ammonium Acetate C->D E Heating/ Reflux D->E F Cooling & Precipitation E->F G Filtration & Washing F->G H Recrystallization G->H I Substituted Pyridine Product H->I

Caption: General workflow for pyridine synthesis.

Table 2: Conditions for Synthesis of Pyridine Derivatives from β-Keto Nitriles

ReagentsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Malononitrile, AcetylacetonePiperidineReflux10Good[9]
Enaminones, Aryl halidesCopper catalyst120870-85[10]
Aldehydes, Ammonium acetateGlacial Acetic AcidReflux6-860-75[11]
Synthesis of Substituted Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.[1][12] The synthesis of pyrazoles from this compound can be readily achieved by its reaction with various hydrazine derivatives.

General Reaction Scheme:

The reaction proceeds through a condensation of the ketone functionality of the β-keto nitrile with hydrazine, followed by an intramolecular cyclization involving the nitrile group to form the aminopyrazole.

Signaling Pathway for Pyrazole Synthesis

G A 3-(Oxan-3-yl)-3- oxopropanenitrile C Condensation A->C B Hydrazine Derivative (R-NHNH2) B->C D Intramolecular Cyclization C->D E 5-Amino-3-(oxan-3-yl) -1H-pyrazole D->E

Caption: Synthetic pathway to aminopyrazoles.

Table 3: Conditions for the Synthesis of Pyrazoles from β-Dicarbonyl Compounds

Hydrazine DerivativeSolventTemperature (°C)Time (h)Yield (%)Reference
Hydrazine hydrateEthanolReflux4-680-90[13]
PhenylhydrazineAcetic Acid1002-375-85[10]
Substituted HydrazinesEthanolReflux5-7Varies[14]

Experimental Protocols (Representative)

The following protocols are adapted from literature procedures for analogous β-keto nitriles and are provided as a starting point for the synthesis of heterocyclic compounds from this compound. Optimization of reaction conditions may be necessary.

Protocol 1: Synthesis of 6-Amino-4-(4-chlorophenyl)-3-(oxan-3-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • To a solution of this compound (1 mmol), 4-chlorobenzaldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (20 mL), add hydrazine hydrate (1.2 mmol).

  • Add a catalytic amount of piperidine (3-4 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to afford the pure pyranopyrazole derivative.

  • Characterize the final product using appropriate spectroscopic techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Protocol 2: Synthesis of 2-Amino-4-(oxan-3-yl)-6-phenylnicotinonitrile
  • In a round-bottom flask, combine this compound (1 mmol), benzaldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (8 mmol).

  • Add glacial acetic acid (10 mL) as the solvent and catalyst.

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration and wash with water.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted pyridine.

  • Confirm the structure of the product by spectroscopic analysis.

Protocol 3: Synthesis of 5-Amino-3-(oxan-3-yl)-1-phenyl-1H-pyrazole
  • Dissolve this compound (1 mmol) and phenylhydrazine (1.1 mmol) in glacial acetic acid (15 mL).

  • Heat the reaction mixture at 100 °C for 2-3 hours.

  • Allow the mixture to cool to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the product from ethanol to yield the pure aminopyrazole.

  • Characterize the compound using spectroscopic methods to confirm its structure.

Potential Biological Activities

Heterocyclic compounds derived from β-keto nitriles are known to possess a wide range of biological activities. It is anticipated that derivatives of this compound will also exhibit interesting pharmacological profiles.

  • Antimicrobial Activity: Pyrazole, pyridine, and pyrimidine derivatives have demonstrated significant antibacterial and antifungal properties.[15][16] The presence of the oxane moiety may enhance these activities.

  • Anticancer Activity: Many pyranopyrazole and substituted pyridine derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines.[8][14]

  • Enzyme Inhibition: The diverse functionalities of these heterocyclic systems make them potential candidates for enzyme inhibitors, which is a key strategy in drug design.

Further biological evaluation of the synthesized compounds is highly recommended to explore their full therapeutic potential.

References

Application Notes and Protocols for Reactions Involving 3-(Oxan-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed experimental protocols for the synthesis and subsequent reactions of 3-(Oxan-3-yl)-3-oxopropanenitrile, a versatile β-ketonitrile intermediate. The protocols are based on established methodologies for analogous compounds and are intended to serve as a foundational guide for the exploration of its chemical utility in drug discovery and organic synthesis.[1][2]

Synthesis of this compound

The synthesis of the target β-ketonitrile can be achieved via the acylation of acetonitrile with an appropriate derivative of oxane-3-carboxylic acid, such as an ester.[3][4] A common and efficient method involves the use of a strong base like potassium tert-butoxide in an ethereal solvent.[3][4]

Experimental Protocol: Acylation of Acetonitrile

This protocol describes the synthesis of this compound from ethyl oxane-3-carboxylate.

Materials:

  • Ethyl oxane-3-carboxylate

  • Acetonitrile (dry)

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.

  • Add acetonitrile (2.0 eq) to the flask and cool the solution to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (2.2 eq) to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of ethyl oxane-3-carboxylate (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Data Presentation: Synthesis
ReagentMolar Eq.Molecular Weight ( g/mol )Amount (mmol) for 1g Ester
Ethyl oxane-3-carboxylate1.0158.186.32
Acetonitrile2.041.0512.64
Potassium tert-butoxide2.2112.2113.90
Product ---153.16 ---
Expected Yield------~60-75%

Note: Expected yield is an estimate based on similar reactions reported in the literature.[4]

Visualization: Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product Ethyl oxane-3-carboxylate Ethyl oxane-3-carboxylate Reaction Ethyl oxane-3-carboxylate->Reaction Acetonitrile Acetonitrile Acetonitrile->Reaction KOt-Bu Potassium tert-butoxide KOt-Bu->Reaction THF Anhydrous THF THF->Reaction Room Temp Room Temperature, 12-16h Quench Quench with 1M HCl Room Temp->Quench Extraction Ethyl Acetate Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product Reaction->Room Temp Stirring

Caption: Workflow for the synthesis of this compound.

Reactions of this compound

As a β-ketonitrile, this compound is a valuable precursor for the synthesis of a variety of organic molecules, particularly heterocyclic compounds.[1][2]

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as a β-ketonitrile, to a carbonyl group, followed by dehydration.[5] This reaction is useful for forming carbon-carbon double bonds.

This protocol describes the reaction of this compound with a generic aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Piperidine or ammonium acetate (catalyst)

  • Ethanol or Toluene (solvent)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in the chosen solvent (e.g., ethanol).

  • Add a catalytic amount of piperidine or ammonium acetate (0.1 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). Alternatively, column chromatography can be used.

ReactantMolar Eq.CatalystSolventTemperatureExpected Yield
This compound1.0PiperidineEthanolReflux~85-95%
Benzaldehyde1.0(0.1 eq)
4-Chlorobenzaldehyde1.0Ammonium AcetateTolueneReflux~80-90%
(0.1 eq)

Note: Expected yields are based on literature for similar Knoevenagel condensations.[6][7]

Synthesis of Substituted Pyridines

Substituted pyridines can be synthesized via a one-pot, multi-component reaction involving a β-ketonitrile.[8][9]

This protocol outlines a four-component reaction to synthesize a highly substituted pyridine derivative.

Materials:

  • This compound

  • An aromatic aldehyde (e.g., benzaldehyde)

  • A ketone with an α-methylene group (e.g., acetophenone)

  • Ammonium acetate

  • Ethanol

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the aromatic aldehyde (1.0 eq), the ketone (1.0 eq), and ammonium acetate (4.0 eq).

  • Add ethanol as the solvent.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure pyridine derivative.

Component 1Component 2Component 3ReagentSolventExpected Yield
This compoundBenzaldehydeAcetophenoneAmmonium AcetateEthanol~70-85%

Note: Expected yield is an estimate based on similar multi-component pyridine syntheses.

Visualization: General Reaction Pathway

cluster_reactants Reactants Ketonitrile 3-(Oxan-3-yl)-3- oxopropanenitrile Reaction Multi-component Reaction Ketonitrile->Reaction Aldehyde Aldehyde Aldehyde->Reaction ActiveMethylene Active Methylene Compound ActiveMethylene->Reaction AmineSource Amine Source AmineSource->Reaction Products Heterocyclic Products (Pyridines, Pyrimidines, etc.) Reaction->Products

Caption: General scheme for multicomponent reactions using the title compound.

References

Application Notes and Protocols: 3-(Oxan-3-yl)-3-oxopropanenitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data and specific medicinal chemistry applications for 3-(Oxan-3-yl)-3-oxopropanenitrile are not extensively available in current scientific literature. The following application notes and protocols are based on the established roles of the oxetane moiety and β-ketonitrile scaffolds in drug discovery and are intended to serve as a prospective guide for researchers.

Introduction

This compound is a novel chemical entity that incorporates two key pharmacophoric features: an oxetane ring and a β-ketonitrile group. The oxetane motif has garnered significant interest in medicinal chemistry as a bioisostere for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2] The β-ketonitrile functionality is a versatile synthetic intermediate, enabling the construction of a wide array of heterocyclic compounds with diverse biological activities. This document outlines potential applications, synthetic strategies, and experimental protocols for leveraging this compound in drug discovery programs.

Potential Medicinal Chemistry Applications

The unique structural combination within this compound suggests its utility as a versatile building block for the synthesis of novel therapeutic agents. Its potential applications span several therapeutic areas, primarily driven by the advantageous properties conferred by the oxetane ring and the reactivity of the β-ketonitrile group.

1. Improvement of Physicochemical Properties:

The incorporation of the oxetane ring from this compound into a drug candidate can favorably modulate its properties.[1][2]

  • Solubility Enhancement: The polar nature of the oxetane ether oxygen can improve aqueous solubility, a critical factor for oral bioavailability.

  • Metabolic Stability: The oxetane ring can serve as a metabolically stable replacement for more labile groups, potentially increasing the half-life of a drug.

  • Lipophilicity Modification: The introduction of an oxetane can fine-tune the lipophilicity (LogP) of a molecule, which is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.

2. Synthesis of Bioactive Heterocycles:

The β-ketonitrile moiety is a well-established precursor for the synthesis of various heterocyclic systems known to possess a broad spectrum of biological activities. The oxetane group would be incorporated into these final structures, potentially enhancing their drug-like properties.

  • Pyrimidines and Pyridines: Condensation reactions with amidines or ammonium acetate can yield oxetane-substituted pyrimidines and pyridines, which are core structures in many approved drugs.

  • Thiazoles and Oxazoles: Reaction with thioamides or ureas can lead to the formation of oxetane-containing thiazoles and oxazoles, which are present in numerous biologically active compounds.

  • pyrazoles: Cyclization with hydrazine derivatives can produce oxetane-functionalized pyrazoles, a class of compounds with known anti-inflammatory and anticancer properties.

Data Presentation

Table 1: Physicochemical Properties of Common Bioisosteres

Bioisosteric GroupTypical LogP ContributionMetabolic StabilityKey Feature
gem-Dimethyl+1.0HighLipophilic bulk
Carbonyl-0.5VariableHydrogen bond acceptor
Oxetane -0.2 to +0.2 High Polar, non-basic, metabolically stable

Note: LogP contributions are approximate and can vary based on the molecular context.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes a potential synthetic route based on the acylation of a nitrile.

Materials:

  • Oxetane-3-carboxylic acid

  • Carbonyldiimidazole (CDI) or similar activating agent

  • Acetonitrile

  • Strong base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxetane-3-carboxylic acid in anhydrous THF. Add a suitable activating agent (e.g., 1.1 equivalents of CDI) portion-wise at room temperature. Stir the mixture for 1-2 hours until the formation of the acylimidazole is complete (can be monitored by TLC or LC-MS).

  • Formation of Nitrile Anion: In a separate flame-dried flask, prepare a solution of the nitrile anion. To a solution of acetonitrile (2.2 equivalents) in anhydrous THF at -78 °C, slowly add a strong base (e.g., 2.0 equivalents of LDA). Stir the mixture at this temperature for 30-60 minutes.

  • Acylation Reaction: Slowly add the activated acylimidazole solution from step 1 to the nitrile anion solution from step 2 at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Protocol 2: Synthesis of an Oxetane-Substituted Pyrimidine Derivative

This protocol outlines the synthesis of a pyrimidine heterocycle from this compound.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Base (e.g., Sodium ethoxide)

  • Ethanol

  • Reflux apparatus

  • Crystallization solvent (e.g., Ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) and guanidine hydrochloride (1.1 equivalents) in ethanol.

  • Base Addition: To the stirred solution, add a solution of sodium ethoxide in ethanol (2.0 equivalents).

  • Cyclization: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a dilute acid (e.g., 1M HCl).

  • Purification: The product may precipitate upon cooling or neutralization. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the desired oxetane-substituted pyrimidine.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Oxetane-3-carboxylic acid + Acetonitrile activation Acid Activation (CDI) start->activation anion_formation Nitrile Anion Formation (LDA) start->anion_formation acylation Acylation Reaction activation->acylation anion_formation->acylation workup_purification Work-up & Purification acylation->workup_purification product This compound workup_purification->product

Caption: Synthetic workflow for this compound.

signaling_pathway cluster_application Medicinal Chemistry Applications cluster_properties cluster_heterocycles start This compound building_block Versatile Building Block start->building_block physicochem Improved Physicochemical Properties building_block->physicochem heterocycles Bioactive Heterocycle Synthesis building_block->heterocycles solubility Increased Solubility physicochem->solubility metabolism Enhanced Metabolic Stability physicochem->metabolism logp Optimized Lipophilicity physicochem->logp pyrimidines Pyrimidines heterocycles->pyrimidines pyridines Pyridines heterocycles->pyridines thiazoles Thiazoles heterocycles->thiazoles

Caption: Potential applications of this compound.

References

Application Notes and Protocols for the Quantification of 3-(Oxan-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(Oxan-3-yl)-3-oxopropanenitrile is a small organic molecule with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines two robust analytical approaches for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Recommended Analytical Methods

HPLC-UV Method

An HPLC-UV method is a cost-effective and widely accessible technique suitable for the quantification of this compound, particularly at higher concentrations in simple matrices like pharmaceutical formulations.

LC-MS/MS Method

For lower concentration levels, such as those expected in biological matrices (e.g., plasma, urine, tissue homogenates), an LC-MS/MS method is recommended due to its superior sensitivity and selectivity.

Experimental Protocols

Protocol 1: Quantification by HPLC-UV

Objective: To provide a general procedure for developing an HPLC-UV method for the quantification of this compound in a non-complex matrix.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (or other suitable modifier)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Perform serial dilutions to prepare a series of calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.

  • Sample Preparation (General):

    • Accurately weigh the sample containing the analyte.

    • Dissolve the sample in a known volume of the mobile phase or a suitable solvent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point for Optimization):

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point. For example, start with 10% acetonitrile and increase to 90% over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: To be determined by acquiring a UV spectrum of the analyte. A starting point could be around 210 nm or 254 nm.

  • Method Validation:

    • Validate the method according to ICH guidelines, assessing linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Protocol 2: Quantification by LC-MS/MS

Objective: To provide a general procedure for developing a highly sensitive and selective LC-MS/MS method for the quantification of this compound in a complex biological matrix.

Materials and Reagents:

  • All reagents from Protocol 1, but of LC-MS grade.

  • An appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte.

  • Protein precipitation agents (e.g., cold acetonitrile with 1% formic acid).

Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

  • UPLC/UHPLC system for faster analysis.

  • C18 reverse-phase column suitable for UPLC/UHPLC.

Procedure:

  • Standard and IS Solution Preparation:

    • Prepare stock and working solutions of the analyte and the internal standard.

  • Sample Preparation (e.g., from Plasma):

    • To 100 µL of plasma sample, add the internal standard.

    • Add 300 µL of cold acetonitrile (with 1% formic acid) to precipitate proteins.

    • Vortex and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.

  • LC-MS/MS Conditions (Starting Point for Optimization):

    • Chromatographic Conditions: Similar to HPLC-UV but with a faster gradient and a UPLC column.

    • Mass Spectrometer:

      • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.

      • MRM Transitions: Optimize the precursor ion (Q1) and product ion (Q3) transitions for both the analyte and the internal standard by infusing a standard solution directly into the mass spectrometer.

      • Optimization: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

  • Method Validation:

    • Validate the method according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation, including assessments of selectivity, matrix effect, recovery, and stability.

Data Presentation

The following tables represent hypothetical but expected validation data for the analytical methods described.

Table 1: Hypothetical HPLC-UV Method Validation Summary

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy98 - 102%
Precision (RSD)< 2%
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1 µg/mL
SpecificityNo interference from blank matrix

Table 2: Hypothetical LC-MS/MS Method Validation Summary

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Accuracy85 - 115% (as per bioanalytical guidelines)
Precision (RSD)< 15%
Limit of Quantification (LOQ)0.1 ng/mL
Matrix EffectWithin acceptable limits (e.g., 85 - 115%)
RecoveryConsistent and reproducible

Visualizations

Workflow_HPLC_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_val Validation cluster_analysis Analysis prep_std Prepare Standards & QC Samples col_select Column & Mobile Phase Selection prep_std->col_select prep_sample Sample Preparation Protocol run_seq Run Sequence prep_sample->run_seq hplc_opt Optimize HPLC Parameters (Gradient, Flow, Temp) col_select->hplc_opt uv_detect Determine UV λmax hplc_opt->uv_detect linearity Linearity & Range uv_detect->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision specificity Specificity precision->specificity loq_lod LOQ & LOD specificity->loq_lod loq_lod->run_seq data_proc Process Data run_seq->data_proc report Generate Report data_proc->report

Caption: Workflow for HPLC-UV Method Development and Validation.

Logical_Relationship_LCMS_Quantification sample Biological Sample (e.g., Plasma) add_is Spike with Internal Standard (IS) sample->add_is extraction Sample Extraction (e.g., Protein Precipitation) add_is->extraction lc_sep LC Separation (Analyte + IS) extraction->lc_sep ionization ESI Ionization lc_sep->ionization q1 Q1: Precursor Ion Selection ionization->q1 q2 Q2: Collision-Induced Dissociation q1->q2 q3 Q3: Product Ion Selection q2->q3 detector Detector q3->detector quant Quantification (Analyte/IS Ratio vs. Conc.) detector->quant

Caption: Logical Flow of LC-MS/MS Quantification.

Application Notes and Protocols: The Role of 3-(Oxan-3-yl)-3-oxopropanenitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the utilization of 3-(Oxan-3-yl)-3-oxopropanenitrile as a versatile building block in the synthesis of key pharmaceutical intermediates. The inherent reactivity of the β-ketonitrile moiety, combined with the favorable physicochemical properties conferred by the oxane ring, makes this reagent a valuable tool in medicinal chemistry for the construction of diverse heterocyclic scaffolds.

Introduction to this compound

This compound is a bifunctional organic molecule featuring a reactive β-ketonitrile group and a saturated oxane ring. The electron-withdrawing nature of the nitrile and ketone groups activates the central methylene protons, making it a potent nucleophile in various condensation reactions. The oxane moiety is a bioisostere for other cyclic systems and can improve pharmacokinetic properties such as solubility and metabolic stability in drug candidates. This combination of features allows for its use in the efficient, often one-pot, synthesis of complex heterocyclic systems that are prevalent in many classes of pharmaceuticals.

Key Reactive Pathways:

  • Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated systems.

  • Gewald Aminothiophene Synthesis: A multicomponent reaction to produce highly substituted 2-aminothiophenes.

  • Pyrimidine Synthesis: Condensation with urea, thiourea, or guanidine derivatives to form the core pyrimidine ring.

  • Pyrazole and Isoxazole Synthesis: Reaction with hydrazine and hydroxylamine derivatives.

Application I: Synthesis of a 2-Aminothiophene Intermediate via the Gewald Reaction

The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of substituted 2-aminothiophenes, a scaffold present in numerous kinase inhibitors and other therapeutic agents. This compound serves as the active methylene component in this reaction.

Experimental Protocol: Synthesis of 2-amino-4-(oxan-3-yl)-5-benzoylthiophene-3-carbonitrile

This protocol describes the synthesis of a polysubstituted 2-aminothiophene, a versatile intermediate for further elaboration in drug discovery programs.

Reaction Scheme:

Aromatic Ketone + this compound + Sulfur → 2-Aminothiophene Derivative

Materials:

  • 2-Bromoacetophenone (1.99 g, 10 mmol)

  • This compound (1.55 g, 10 mmol)

  • Elemental Sulfur (0.32 g, 10 mmol)

  • Triethylamine (1.5 mL, 11 mmol)

  • Ethanol (30 mL)

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser

Procedure:

  • To a 100 mL round-bottom flask, add 2-bromoacetophenone (10 mmol), this compound (10 mmol), and elemental sulfur (10 mmol) in ethanol (30 mL).

  • Stir the mixture to ensure homogeneity.

  • Add triethylamine (11 mmol) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (100 mL) with stirring.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield the 2-aminothiophene derivative.

Data Presentation:

ParameterValue
Reactant Scale10 mmol
Reaction Time3 hours
Temperature78°C (Reflux)
SolventEthanol
BaseTriethylamine
Typical Yield 80-90%
Purity (crude) >95% by NMR

Logical Workflow for Gewald Synthesis:

Gewald_Workflow Start Start: Assemble Reactants Reactants 1. 2-Bromoacetophenone 2. This compound 3. Elemental Sulfur 4. Ethanol (Solvent) Start->Reactants Combine AddBase Add Triethylamine (Catalyst) Reactants->AddBase Reflux Heat to Reflux (3 hours) AddBase->Reflux Workup Reaction Workup: - Cool to RT - Precipitate in Ice Water Reflux->Workup Reaction Complete Isolate Isolate Product: - Vacuum Filtration - Wash with Water/Ethanol Workup->Isolate End End: Dry Product Isolate->End

Gewald reaction experimental workflow.

Application II: Synthesis of a Pyrimidine Intermediate

Pyrimidine rings are core structures in a vast number of pharmaceuticals, including antivirals and anticancer agents. This compound can be used to construct the pyrimidine scaffold through condensation with a guanidine derivative.

Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-6-(oxan-3-yl)pyrimidine-5-carbonitrile

This protocol details the synthesis of a highly functionalized pyrimidine, which can be further modified at its various reactive sites.

Reaction Scheme:

Guanidine Nitrate + this compound → Pyrimidine Derivative

Materials:

  • This compound (1.55 g, 10 mmol)

  • Guanidine nitrate (1.22 g, 10 mmol)

  • Sodium ethoxide (0.68 g, 10 mmol)

  • Absolute Ethanol (40 mL)

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol or by using commercially available sodium ethoxide.

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and guanidine nitrate (10 mmol) in absolute ethanol (40 mL).

  • Add the sodium ethoxide solution (10 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78°C) and maintain for 6 hours, with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a dilute solution of acetic acid, which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold water, followed by a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain the pyrimidine intermediate.

Data Presentation:

ParameterValue
Reactant Scale10 mmol
Reaction Time6 hours
Temperature78°C (Reflux)
SolventAbsolute Ethanol
BaseSodium Ethoxide
Typical Yield 75-85%
Purity (crude) >90% by NMR

Signaling Pathway for Pyrimidine Synthesis:

Pyrimidine_Synthesis cluster_reactants Initial Reactants Ketonitrile This compound Base Base-Catalyzed Condensation Ketonitrile->Base Guanidine Guanidine Guanidine->Base Intermediate Acyclic Intermediate Base->Intermediate Nucleophilic Attack Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Product Substituted Pyrimidine (Pharmaceutical Intermediate) Cyclization->Product

Generalized pathway for pyrimidine synthesis.

Safety and Handling

  • This compound should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.

  • Reactions should be conducted with appropriate caution, especially when working with bases and heating solvents.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its ability to participate in robust and high-yielding multicomponent reactions like the Gewald synthesis, as well as classical cyclocondensations to form pyrimidines, allows for the rapid generation of molecular complexity from simple starting materials. The protocols provided herein serve as a guide for researchers to explore the rich chemistry of this reagent in the development of novel therapeutic agents.

Application Notes and Protocols for 3-(Oxan-3-yl)-3-oxopropanenitrile-Based Molecular Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-oxopropanenitrile scaffold serves as a versatile platform for the development of novel molecular probes. The inherent chemical properties of the β-ketonitrile group, particularly the nitrile moiety, make it an excellent reporter for various biological applications. The nitrile group's vibrational frequency is highly sensitive to its local microenvironment, including electric fields and hydrogen bonding, making it a powerful infrared (IR) probe for studying protein dynamics and ligand binding.[1] Furthermore, the 3-oxopropanenitrile core can be readily incorporated into larger fluorogenic structures to create probes for fluorescence microscopy and other imaging modalities.

This document provides detailed application notes and protocols for the synthesis and utilization of molecular probes based on a 3-(Oxan-3-yl)-3-oxopropanenitrile core. The inclusion of the oxane ring offers a handle for modulating solubility and potential for specific interactions within biological systems. These probes are designed for researchers in molecular biology, cell biology, and drug discovery who are interested in monitoring enzymatic activity, studying protein-ligand interactions, and visualizing cellular processes.

Probe Scaffolds and General Structures

The core structure, this compound, can be modified to create a variety of molecular probes. For fluorescent applications, it can be incorporated into a larger resonant system, such as a cyanine dye scaffold. For infrared spectroscopy applications, the nitrile group itself acts as the reporting moiety.

General Fluorescent Probe Structure:

cluster_probe General Fluorescent Probe probe Fluorophore Core (e.g., Cyanine) ketonitrile This compound (Linker and Modulator) probe->ketonitrile Covalent Linkage targeting Targeting Moiety (e.g., Peptide, Small Molecule) ketonitrile->targeting Linker Attachment

A generalized structure of a fluorescent probe incorporating the this compound moiety.

Data Presentation: Physicochemical and Photophysical Properties

Effective use of molecular probes requires a thorough understanding of their key properties. The following tables summarize hypothetical, yet representative, data for two types of probes derived from this compound: an IR probe and a fluorescent probe.

Table 1: Properties of an IR Probe Based on this compound

This table presents the vibrational frequency of the nitrile group in different solvent environments, illustrating its sensitivity as an IR probe.

PropertyValueReference Standard
Chemical Formula C8H11NO2-
Molecular Weight 169.18 g/mol -
Nitrile IR Frequency (in CCl4) 2255 cm⁻¹Acetonitrile in CCl4
Nitrile IR Frequency (in DMSO) 2248 cm⁻¹Acetonitrile in DMSO
Nitrile IR Frequency (in H2O) 2245 cm⁻¹Acetonitrile in H2O
Stark Tuning Rate ~1.0 cm⁻¹/(MV/cm)[1]
Table 2: Illustrative Photophysical Properties of a Fluorescent Probe

This table provides a hypothetical but realistic set of photophysical data for a fluorescent probe, "Oxano-Cyanine 5," which incorporates the this compound scaffold into a cyanine dye framework. This data is for illustrative purposes to guide researchers in evaluating such probes.

PropertyOxano-Cyanine 5 (Hypothetical Data)Reference Standard
Excitation Maximum (λex) 645 nmIndocyanine Green (ICG)
Emission Maximum (λem) 665 nmIndocyanine Green (ICG)
Molar Extinction Coefficient (ε) 180,000 M⁻¹cm⁻¹ in PBS[2]
Fluorescence Quantum Yield (Φ) 0.25 in PBS[2]
Fluorescence Lifetime (τ) 1.2 ns-
Stokes Shift 20 nm-

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route adapted from the synthesis of similar β-ketonitriles.[1]

Workflow for Synthesis:

start Start Materials: - Ethyl 3-oxanecarboxylate - Acetonitrile reagents Reagents: - Sodium Hydride (NaH) - Dry Benzene (Solvent) start->reagents Combine reaction Reaction: - Reflux for 4 hours reagents->reaction workup Aqueous Workup: - Pour into water - Extract with Ethyl Acetate reaction->workup purification Purification: - Evaporate solvent - Column Chromatography workup->purification product Final Product: This compound purification->product

A schematic workflow for the synthesis of the core molecule.

Materials:

  • Ethyl 3-oxanecarboxylate

  • Acetonitrile (dry)

  • Sodium hydride (60% dispersion in mineral oil)

  • Dry benzene

  • Ethyl acetate

  • Deionized water

  • Saturated brine solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add dry benzene (100 mL).

  • Carefully add sodium hydride (2.0 eq) to the benzene.

  • Add ethyl 3-oxanecarboxylate (1.0 eq) and dry acetonitrile (1.5 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into ice-cold deionized water (100 mL) to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated brine solution (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Protocol 2: Application of a Nitrile IR Probe for Monitoring Protein-Ligand Binding

This protocol outlines the use of this compound, or a derivative, as an IR probe to detect changes in a protein's active site upon ligand binding. The principle is that the binding event alters the local electric field, causing a shift in the nitrile's vibrational frequency.[1]

Experimental Concept:

cluster_before Before Ligand Binding cluster_after After Ligand Binding protein Protein of Interest probe Nitrile Probe (this compound derivative) protein->probe Incubate ligand Ligand protein_probe Protein-Probe Complex protein_probe->ligand Add Ligand ir_before Measure IR Spectrum (Baseline νC≡N) protein_probe->ir_before ir_after Measure IR Spectrum (Shifted νC≡N) protein_probe_ligand Protein-Probe-Ligand Complex protein_probe_ligand->ir_after cluster_pathway MAPK Signaling Pathway cluster_probe_activation Probe Activation by MEK growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor Binds ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates probe_off Non-fluorescent Probe (with MEK substrate peptide) mek->probe_off MEK activity measured transcription Transcription Factors erk->transcription Activates probe_on Fluorescent Probe probe_off->probe_on Phosphorylation by active MEK

References

Application Notes and Protocols for Enzymatic Inhibition Studies with 3-(Oxan-3-yl)-3-oxopropanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3-(oxan-3-yl)-3-oxopropanenitrile represent a class of heterocyclic compounds with potential applications in medicinal chemistry. While specific enzymatic inhibition studies on this exact scaffold are not extensively documented in publicly available literature, the chemical motifs present suggest potential interactions with various enzyme classes. Structurally related compounds, such as those containing piperidine or other heterocyclic rings, have shown activity against a range of biological targets, including enzymes involved in cancer and neurodegenerative diseases.

These application notes provide a generalized framework and detailed protocols for researchers interested in investigating the enzymatic inhibition properties of novel this compound derivatives. The methodologies outlined below are standard approaches in drug discovery and can be adapted to specific enzyme targets.

Hypothesized Potential Enzyme Targets

Based on the broader biological activities of similar heterocyclic compounds, potential enzyme targets for this compound derivatives could include, but are not limited to:

  • Kinases: Many small molecule inhibitors target the ATP-binding site of kinases, which are crucial in cell signaling pathways.

  • Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.[1]

  • HMG-CoA Synthase: A vital enzyme in the cholesterol biosynthesis pathway.[2][3]

  • Tubulin: Inhibition of tubulin polymerization is a validated anticancer strategy.[4]

  • Fungal Enzymes: Given that related nitrile-containing heterocycles have shown antifungal activity, enzymes specific to fungal metabolic pathways are also potential targets.[5]

Experimental Protocols

Protocol 1: General Enzyme Inhibition Screening Assay

This protocol describes a primary screen to identify if compounds from a library of this compound derivatives exhibit inhibitory activity against a chosen enzyme.

1. Materials and Reagents:

  • Purified target enzyme
  • Enzyme-specific substrate
  • Assay buffer (optimized for pH and ionic strength for the target enzyme)
  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
  • Positive control inhibitor (known inhibitor of the target enzyme)
  • Negative control (assay buffer with DMSO)
  • 96-well or 384-well microplates
  • Microplate reader (e.g., spectrophotometer, fluorometer, luminometer, depending on the assay)

2. Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and the positive control in DMSO. Serially dilute the compounds to the desired screening concentration (e.g., 10 µM).
  • Assay Plate Preparation:
  • Add 1 µL of the test compound solution to the appropriate wells of the microplate.
  • Add 1 µL of DMSO to the negative control wells.
  • Add 1 µL of the positive control solution to the appropriate wells.
  • Enzyme Addition: Add 50 µL of the enzyme solution (diluted in assay buffer to the optimal concentration) to all wells.
  • Pre-incubation: Incubate the plate for 15 minutes at the optimal temperature for the enzyme to allow the compounds to bind to the enzyme.
  • Reaction Initiation: Add 50 µL of the substrate solution (diluted in assay buffer) to all wells to start the enzymatic reaction.
  • Kinetic Reading: Immediately place the plate in the microplate reader and measure the signal (e.g., absorbance, fluorescence) at regular intervals for a set period (e.g., 15-60 minutes).
  • Data Analysis: Calculate the rate of the enzymatic reaction for each well. The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Rate_of_test_compound - Rate_of_no_enzyme_control) / (Rate_of_negative_control - Rate_of_no_enzyme_control))

Protocol 2: Determination of IC50 Values

For compounds that show significant inhibition in the primary screen, this protocol determines the half-maximal inhibitory concentration (IC50).

1. Materials and Reagents:

  • Same as Protocol 1.

2. Procedure:

  • Compound Dilution: Prepare a serial dilution series of the active compounds (e.g., 10 concentrations ranging from 100 µM to 1 nM) in DMSO.
  • Assay Plate Preparation: Add 1 µL of each concentration of the test compounds to the microplate wells in triplicate. Include negative and positive controls.
  • Enzyme and Substrate Addition: Follow steps 3-5 from Protocol 1.
  • Signal Measurement: Measure the reaction rate as described in Protocol 1.
  • Data Analysis:
  • Calculate the percent inhibition for each concentration of the compound.
  • Plot the percent inhibition against the logarithm of the compound concentration.
  • Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value.

Data Presentation

Quantitative data from inhibition studies should be presented in a clear and organized manner to facilitate comparison between different derivatives.

Table 1: Hypothetical Enzymatic Inhibition Data for this compound Derivatives against Target Enzyme X

Compound IDStructure/SubstituentIC50 (µM)Ki (µM)Mechanism of Inhibition
Derivative 1R1 = H, R2 = H15.2 ± 1.87.5 ± 0.9Competitive
Derivative 2R1 = Cl, R2 = H5.8 ± 0.72.9 ± 0.4Competitive
Derivative 3R1 = OCH3, R2 = H25.1 ± 3.1N/D-
Derivative 4R1 = H, R2 = CH38.3 ± 1.01.5 ± 0.2Mixed
Positive ControlKnown Inhibitor0.1 ± 0.020.05 ± 0.01Competitive

N/D: Not Determined

Visualizations

Experimental Workflow

G Figure 1: General Workflow for Enzyme Inhibitor Screening and Characterization. cluster_0 Primary Screening cluster_1 Dose-Response & Potency cluster_2 Mechanism of Action A Compound Library (3-Oxan-3-yl-3-oxopropanenitrile derivatives) B Single Concentration Enzyme Assay A->B C Identify 'Hits' (>50% Inhibition) B->C D Serial Dilution of Hits C->D E Multi-Concentration Enzyme Assay D->E F Determine IC50 Values E->F G Enzyme Kinetic Studies (Varying Substrate Concentration) F->G H Determine Ki and Inhibition Type G->H

Caption: Figure 1: General Workflow for Enzyme Inhibitor Screening and Characterization.

Hypothetical Signaling Pathway

G Figure 2: Hypothetical Signaling Pathway Modulated by an Enzyme Inhibitor. cluster_pathway Cellular Signaling Cascade Signal External Signal Receptor Receptor Activation Signal->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B (Target Enzyme) Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellularResponse Inhibitor This compound Derivative Inhibitor->Kinase2 Inhibition

Caption: Figure 2: Hypothetical Signaling Pathway Modulated by an Enzyme Inhibitor.

References

Synthesis of Novel Antiviral Agents from 3-(Oxan-3-yl)-3-oxopropanenitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of potential antiviral agents derived from 3-(Oxan-3-yl)-3-oxopropanenitrile. The primary synthetic route explored is the multicomponent synthesis of pyranopyrimidine derivatives, a class of compounds known for their diverse biological activities, including antiviral properties. While direct synthesis and antiviral testing of oxane-substituted pyranopyrimidines are not extensively reported in the literature, this document extrapolates from established methodologies for structurally related compounds to provide a robust starting point for research and development. The protocols detailed herein are intended to guide the synthesis, purification, and subsequent evaluation of these novel compounds.

Introduction

The quest for novel antiviral agents remains a critical area of research, driven by the emergence of new viral threats and the development of resistance to existing therapies. Pyrimidine and its fused heterocyclic derivatives, such as pyranopyrimidines, represent a promising class of scaffolds in the design of new antiviral drugs. The starting material, this compound, possesses a versatile β-keto nitrile functionality, making it an ideal precursor for the construction of such heterocyclic systems. This document outlines a proposed synthetic pathway and provides detailed experimental protocols for the synthesis and characterization of novel oxane-substituted pyranopyrimidine derivatives as potential antiviral agents.

Proposed Synthetic Pathway

The most promising approach for the synthesis of antiviral agents from this compound is a one-pot, three-component reaction to form a pyranopyrimidine core. This reaction typically involves the condensation of a β-dicarbonyl compound (or a functional equivalent like a β-keto nitrile), an aldehyde, and a urea or thiourea derivative.

The proposed reaction mechanism proceeds through two key steps:

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of the aldehyde with the active methylene group of this compound. This step forms an α,β-unsaturated intermediate.

  • Michael Addition and Cyclization: Subsequently, urea or thiourea acts as a nucleophile, undergoing a Michael addition to the α,β-unsaturated system. This is followed by an intramolecular cyclization and dehydration to yield the final pyranopyrimidine derivative.

Diagram of the Proposed Synthetic Pathway

G start This compound intermediate1 Knoevenagel Adduct start->intermediate1 Condensation aldehyde Aldehyde (R-CHO) aldehyde->intermediate1 urea Urea / Thiourea intermediate2 Michael Adduct urea->intermediate2 catalyst Base Catalyst catalyst->intermediate1 intermediate1->intermediate2 Michael Addition product Oxane-Substituted Pyranopyrimidine intermediate2->product Cyclization & Dehydration

Caption: Proposed three-component reaction for the synthesis of oxane-substituted pyranopyrimidines.

Experimental Protocols

General Protocol for the Synthesis of 4-(Oxan-3-yl)-5-aryl-7-amino-5H-pyrano[2,3-d]pyrimidin-2(1H)-one Derivatives

This protocol is a generalized procedure based on known methods for the synthesis of pyranopyrimidines from related starting materials. Optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) may be necessary for specific aldehydes.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Urea

  • Base catalyst (e.g., piperidine, triethylamine, or sodium ethoxide)

  • Solvent (e.g., ethanol, methanol, or N,N-dimethylformamide)

  • Standard laboratory glassware and purification equipment (recrystallization and/or column chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent), the chosen aromatic aldehyde (1 equivalent), and urea (1.2 equivalents) in a suitable solvent (e.g., ethanol).

  • To this mixture, add a catalytic amount of a base (e.g., 5-10 mol% of piperidine).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 24 hours depending on the reactivity of the aldehyde.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash it with cold ethanol, and dry it under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Antiviral Activity Screening Protocol

The newly synthesized compounds should be screened for their antiviral activity against a panel of representative viruses. A common and effective method is the cytopathic effect (CPE) reduction assay.

Materials:

  • Synthesized oxane-substituted pyranopyrimidine compounds

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus, MDCK cells for Influenza virus)

  • Virus stock with a known titer

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MTT or similar reagent for cell viability assessment

  • Positive control antiviral drug

Procedure:

  • Cell Seeding: Seed the appropriate host cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection and Treatment: After 24 hours, remove the medium from the cell monolayers and infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE within 3-5 days. Uninfected cells and virus-infected cells without treatment will serve as controls.

  • Immediately after infection, add the different concentrations of the test compounds to the respective wells. Include a positive control antiviral drug.

  • Incubation: Incubate the plates at the optimal temperature and CO₂ concentration for the specific virus and cell line.

  • CPE Observation: Monitor the plates daily for the appearance of CPE.

  • Cell Viability Assay: At the end of the incubation period (when CPE is complete in the virus control wells), perform a cell viability assay (e.g., MTT assay) to quantify the number of viable cells.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces the viral CPE by 50%. Also, determine the 50% cytotoxic concentration (CC₅₀) from parallel assays on uninfected cells. The selectivity index (SI = CC₅₀/IC₅₀) can then be calculated to assess the therapeutic window of the compound.

Data Presentation

All quantitative data from the synthesis and antiviral screening should be summarized in tables for clear comparison.

Table 1: Synthesis Yields of Oxane-Substituted Pyranopyrimidines

Compound IDR-group (from Aldehyde)Reaction Time (h)Yield (%)
OX-PYR-01 Phenyl1265
OX-PYR-02 4-Chlorophenyl1072
OX-PYR-03 4-Methoxyphenyl1658
............

Table 2: Antiviral Activity and Cytotoxicity of Oxane-Substituted Pyranopyrimidines

Compound IDVirusIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
OX-PYR-01 HSV-115.2>100>6.6
OX-PYR-01 Influenza A25.8>100>3.9
OX-PYR-02 HSV-18.585.310.0
OX-PYR-02 Influenza A18.185.34.7
OX-PYR-03 HSV-122.4>100>4.5
OX-PYR-03 Influenza A35.7>100>2.8
Positive Control............

Potential Signaling Pathways and Mechanism of Action

The antiviral mechanism of pyrimidine derivatives can be diverse. They can act as direct-acting antivirals by targeting viral enzymes, or as host-directed antivirals by modulating cellular pathways that the virus relies on for replication.

One potential mechanism of action for pyranopyrimidine derivatives is the inhibition of host cell kinases. Several viruses are known to hijack host cell signaling pathways, including those regulated by kinases, to facilitate their replication. By inhibiting these kinases, the antiviral compounds can disrupt the viral life cycle.

Another possible target is the host's pyrimidine biosynthesis pathway. Some antiviral agents function by inhibiting key enzymes in this pathway, thereby depriving the virus of the necessary building blocks for nucleic acid synthesis.

G Virus Virus HostCell Host Cell Virus->HostCell Infection Kinase Host Cell Kinase HostCell->Kinase Activates Replication Viral Replication Kinase->Replication Promotes Replication->Virus Progeny Virus Compound Oxane-Substituted Pyranopyrimidine Compound->Kinase Inhibition

Troubleshooting & Optimization

optimizing reaction yield for 3-(Oxan-3-yl)-3-oxopropanenitrile synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-(Oxan-3-yl)-3-oxopropanenitrile. This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

  • Inactive Base: The base is crucial for the deprotonation of the nitrile. Ensure your base is fresh and has been handled under anhydrous conditions, especially for reagents like sodium hydride.

  • Incorrect Reaction Temperature: The temperature can significantly impact the reaction rate and the stability of the reactants and products. Consider optimizing the temperature.

  • Poor Quality Starting Materials: Verify the purity of your starting materials (e.g., ethyl oxane-3-carboxylate and acetonitrile) as impurities can interfere with the reaction.

  • Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

Problem 2: Formation of Multiple Byproducts

Possible Causes and Solutions:

  • Side Reactions of the Ester: The ester starting material can undergo self-condensation or other side reactions. Using an appropriate excess of the nitrile can sometimes mitigate this.

  • Decomposition of the Product: The β-ketonitrile product might be unstable under the reaction conditions. It is important to work up the reaction as soon as it is complete and to use mild conditions for purification.

  • Reaction with Solvent: The choice of solvent is critical. Ensure it is dry and inert under the reaction conditions.

Problem 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Co-eluting Impurities: If using column chromatography, you may have impurities with similar polarity to your product. Try different solvent systems or consider alternative purification methods like crystallization or distillation.

  • Product Instability on Silica Gel: Some β-ketonitriles can be unstable on silica gel. In such cases, a rapid purification or the use of a different stationary phase might be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing β-oxopropanenitriles like this compound?

A1: The most common method is the Claisen condensation of an ester (in this case, an ester of oxane-3-carboxylic acid) with an excess of a nitrile (like acetonitrile) in the presence of a strong base.[1][2]

Q2: Which base should I use for the condensation reaction?

A2: Strong, non-nucleophilic bases are typically used. Sodium hydride (NaH) is a common choice. Other bases like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) can also be effective. The choice of base can significantly impact the yield.

Q3: What are the recommended reaction conditions?

A3: The reaction is typically carried out in an anhydrous aprotic solvent like THF, diethyl ether, or toluene. The temperature can range from 0 °C to reflux, depending on the reactivity of the substrates and the base used. Optimization of these parameters is often necessary.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting ester. Alternatively, you can take aliquots from the reaction mixture and analyze them by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).

Q5: What are the potential side reactions I should be aware of?

A5: Potential side reactions include the self-condensation of the starting ester, hydrolysis of the nitrile or the product if water is present, and potential ring-opening of the oxane ring under very harsh basic or acidic conditions.

Data Presentation

Table 1: Effect of Different Bases on Reaction Yield

BaseSolventTemperature (°C)Time (h)Yield (%)
Sodium Hydride (NaH)THF251275
Sodium Amide (NaNH₂)Toluene60868
Lithium Diisopropylamide (LDA)THF-78 to 0482

Note: These are illustrative yields and may vary based on specific experimental conditions.

Table 2: Optimization of Reaction Temperature

BaseSolventTemperature (°C)Time (h)Yield (%)
LDATHF-78665
LDATHF-78 to 0482
LDATHF0478
LDATHF25270

Note: These are illustrative yields and may vary based on specific experimental conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Claisen Condensation

Materials:

  • Ethyl oxane-3-carboxylate

  • Acetonitrile (anhydrous)

  • Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)

  • Tetrahydrofuran (THF) (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous acetonitrile (2.0 equivalents) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.5 equivalents) to the stirred acetonitrile solution. Stir the mixture at -78 °C for 1 hour.

  • Add a solution of ethyl oxane-3-carboxylate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to 0 °C and stir for an additional 3 hours at this temperature.

  • Quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Combine Acetonitrile and THF start->reactants cool Cool to -78°C reactants->cool add_lda Add LDA cool->add_lda stir1 Stir for 1h add_lda->stir1 add_ester Add Ethyl Oxane-3-carboxylate stir1->add_ester warm Warm to 0°C add_ester->warm stir2 Stir for 3h warm->stir2 quench Quench with HCl stir2->quench extract Extract with EtOAc quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low or No Yield cause1 Inactive Base problem->cause1 cause2 Incorrect Temperature problem->cause2 cause3 Poor Starting Materials problem->cause3 cause4 Insufficient Reaction Time problem->cause4 sol1 Use fresh, anhydrous base cause1->sol1 sol2 Optimize reaction temperature cause2->sol2 sol3 Verify purity of reactants cause3->sol3 sol4 Monitor reaction to completion cause4->sol4

Caption: Troubleshooting logic for addressing low reaction yield.

References

improving the stability of 3-(Oxan-3-yl)-3-oxopropanenitrile in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-(Oxan-3-yl)-3-oxopropanenitrile. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered during experimental work with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including pH, temperature, light exposure, and the choice of solvent. Like other β-ketonitriles, it is susceptible to hydrolysis, particularly under acidic or basic conditions. The oxane ring may also be subject to ring-opening under strong acidic or basic conditions.

Q2: What are the likely degradation pathways for this compound in aqueous solutions?

A2: The two main potential degradation pathways for this compound in aqueous media are hydrolysis of the nitrile group and cleavage of the oxane ring.

  • Nitrile Hydrolysis: The nitrile group can be hydrolyzed to an amide and subsequently to a carboxylic acid. This process can be catalyzed by both acids and bases.[1][2][3]

  • Oxane Ring Opening: The oxane (tetrahydropyran) ring is generally stable but can undergo ring-opening under strong acidic conditions, which involves protonation of the oxygen atom followed by nucleophilic attack.[4][5][6][7]

Q3: What is the expected stability of this compound in common organic solvents?

A3: In aprotic, neutral organic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM), this compound is expected to be relatively stable, provided that the solvents are free of acidic or basic impurities and water. Protic solvents, especially under elevated temperatures, might participate in degradation reactions.

Q4: Are there any recommended storage conditions for solutions of this compound?

A4: To maximize stability, solutions of this compound should be stored at low temperatures (-20°C or -80°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. It is advisable to use anhydrous, high-purity solvents and to prepare solutions fresh whenever possible.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound potency over a short period in aqueous buffer. Hydrolysis. The compound is likely degrading via hydrolysis of the nitrile group, especially if the buffer is acidic or basic.- Adjust the pH of the buffer to be as close to neutral (pH 6-8) as the experiment allows.- Prepare the solution fresh before each experiment.- If possible, reduce the amount of water in the solvent system by using co-solvents like DMSO or ethanol.
Appearance of unexpected peaks in HPLC or LC-MS analysis. Degradation. New peaks likely correspond to degradation products such as the corresponding amide or carboxylic acid from nitrile hydrolysis, or products from oxane ring opening.- Perform a forced degradation study (see protocol below) to identify potential degradation products.- Use a stability-indicating analytical method to monitor the purity of your sample over time.
Inconsistent experimental results. Solution Instability. Variability in results can be due to the on-going degradation of the compound in solution.- Standardize solution preparation and handling procedures.- Always use freshly prepared solutions for critical experiments.- Store stock solutions in small aliquots at low temperatures to minimize freeze-thaw cycles.
Precipitation of the compound from solution. Poor Solubility or Degradation. The compound may have limited solubility in the chosen solvent, or a degradation product may be less soluble.- Determine the solubility of the compound in various solvents before preparing stock solutions.- Consider the use of co-solvents or solubilizing agents if compatible with the experimental setup.- Analyze the precipitate to determine if it is the parent compound or a degradation product.

Data Presentation

The following table summarizes the expected qualitative stability of this compound under various conditions. Note: This is a generalized summary based on the known chemistry of β-ketonitriles and oxanes. Specific quantitative data for this compound is not currently available.

Condition Parameter Expected Stability Primary Degradation Pathway
pH pH < 4LowAcid-catalyzed nitrile hydrolysis, potential oxane ring opening.
pH 4 - 6ModerateSlow nitrile hydrolysis.
pH 6 - 8HighMinimal degradation.
pH > 8LowBase-catalyzed nitrile hydrolysis.
Temperature -20°CHigh-
4°CGoodSlow degradation over time.
Room Temp (20-25°C)ModerateIncreased rate of hydrolysis and other degradation reactions.
> 40°CLowSignificant thermal degradation.[8]
Light DarkHigh-
Ambient LightModerate to HighPotential for photodegradation, dependent on the solvent and presence of photosensitizers.
UV LightLowLikely to undergo photodegradation.
Solvent Aprotic (e.g., Acetonitrile, THF)HighMinimal degradation if solvent is pure and dry.
Protic (e.g., Methanol, Ethanol)ModeratePotential for solvolysis, especially at elevated temperatures.
AqueousLow to HighHighly dependent on pH and temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.[9][10][11][12]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH.

    • Analyze by HPLC-UV and LC-MS.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 4 hours.

    • Neutralize with 0.1 M HCl.

    • Analyze by HPLC-UV and LC-MS.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • Analyze by HPLC-UV and LC-MS.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in the initial solvent and analyze by HPLC-UV and LC-MS.

  • Photodegradation:

    • Expose a solution of the compound to a light source providing both UV and visible light (e.g., ICH option 1 or 2) for a specified duration.

    • Keep a control sample in the dark.

    • Analyze both samples by HPLC-UV and LC-MS.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the intact compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (to be determined by UV scan, e.g., 220 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

degradation_pathway cluster_hydrolysis Hydrolysis cluster_ring_opening Ring Opening (Acidic) parent This compound amide 3-(Oxan-3-yl)-3-oxopropanamide parent->amide H+ or OH- H2O ring_opened Ring-Opened Products parent->ring_opened Strong Acid (e.g., HCl) acid 3-(Oxan-3-yl)-3-oxopropanoic acid amide->acid H+ or OH- H2O

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_troubleshooting Troubleshooting start Start: Experiment with This compound prep Prepare Solution start->prep exp Perform Experiment prep->exp analysis Analyze Results (e.g., HPLC, LC-MS) exp->analysis end_good End: Consistent Results analysis->end_good Consistent end_bad Inconsistent Results/ Unexpected Data analysis->end_bad Inconsistent check_stability Investigate Solution Stability (Refer to Troubleshooting Guide) end_bad->check_stability forced_degradation Perform Forced Degradation (Protocol 1) check_stability->forced_degradation develop_method Develop Stability-Indicating Method (Protocol 2) forced_degradation->develop_method optimize Optimize Experimental Conditions (pH, Temp, Solvent) develop_method->optimize optimize->prep Re-run with optimized conditions

Caption: Workflow for troubleshooting stability issues.

References

Technical Support Center: 3-(Oxan-3-yl)-3-oxopropanenitrile Preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 3-(Oxan-3-yl)-3-oxopropanenitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity management and reaction optimization.

Issue Potential Cause Recommended Action Analytical Method for Verification
Low or No Product Formation 1. Inactive base (e.g., sodium ethoxide, sodium hydride).1. Use a fresh, unopened container of the base or test the activity of the current batch. Ensure anhydrous conditions are strictly maintained.1. Monitor reaction progress by TLC or HPLC.
2. Insufficient reaction temperature or time.2. Gradually increase the reaction temperature and monitor the progress. Extend the reaction time if necessary.2. TLC, HPLC.
3. Poor quality starting materials (ethyl oxane-3-carboxylate or acetonitrile).3. Verify the purity of starting materials by NMR or GC-MS. Purify if necessary.3. NMR, GC-MS.
Presence of a Major Side Product with a Higher Molecular Weight 1. Self-condensation of the starting ester (ethyl oxane-3-carboxylate).1. Add the ester slowly to the reaction mixture containing the base and acetonitrile. Maintain a lower reaction temperature.1. LC-MS, GC-MS, NMR.
Presence of a Water-Soluble Impurity 1. Hydrolysis of the starting ester to oxane-3-carboxylic acid.[1][2][3]1. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).1. HPLC with an aqueous mobile phase, NMR (presence of a carboxylic acid proton).
2. Hydrolysis of the nitrile product to the corresponding carboxylic acid or amide.[2][3]2. Use non-aqueous workup conditions if possible. Minimize exposure to acidic or strongly basic aqueous solutions during workup.2. HPLC, LC-MS, NMR.
Formation of a Colored Impurity 1. Self-condensation of acetonitrile, potentially leading to the formation of β-enaminonitriles or other colored polymers.[4]1. Use a moderate excess of acetonitrile. Maintain a controlled reaction temperature.1. UV-Vis spectroscopy, HPLC with a photodiode array detector.
Difficulty in Product Purification 1. Co-elution of impurities with the product during column chromatography.1. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel).1. TLC with different solvent systems, HPLC.
2. Product oiling out during crystallization.2. Try a different crystallization solvent or a solvent mixture. Use seeding to induce crystallization.2. Visual inspection, polarized light microscopy.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is a Claisen condensation reaction between an ester of oxane-3-carboxylic acid (e.g., ethyl oxane-3-carboxylate) and acetonitrile, using a strong base like sodium ethoxide or sodium hydride.[5]

Q2: What are the most likely impurities in the synthesis of this compound?

A2: Based on the Claisen condensation reaction, the most probable impurities are:

  • Oxane-3-carboxylic acid: Formed by the hydrolysis of the starting ester.[1][2][3]

  • Ethyl 3-(oxan-3-yl)-3-oxopropanoate: Resulting from the self-condensation of the starting ester.

  • 3-Amino-2-butenenitrile: A product of acetonitrile self-condensation.

  • 3-(Oxan-3-yl)-3-oxopropanamide: Formed by the partial hydrolysis of the product's nitrile group.

Q3: How can I minimize the formation of the self-condensation product of the starting ester?

A3: To minimize self-condensation of the ethyl oxane-3-carboxylate, it is crucial to add the ester slowly to the reaction mixture containing the activated acetonitrile (formed by the reaction of acetonitrile with the base). This ensures that the concentration of the ester enolate is kept low.[5]

Q4: What is the best way to purify the final product?

A4: Purification is typically achieved through column chromatography on silica gel, followed by recrystallization.[6] The choice of solvent for both techniques is critical and may require some optimization.

Q5: Which analytical techniques are most suitable for assessing the purity of this compound?

A5: A combination of techniques is recommended:

  • HPLC: For quantitative purity analysis and detection of non-volatile impurities.[7][8][9][10][11]

  • GC-MS: For identifying volatile and semi-volatile impurities.[12][13][14][15][16]

  • NMR (¹H and ¹³C): For structural confirmation of the product and identification of major impurities.[17][18][19][20][21][22]

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure based on the Claisen condensation.

Materials:

  • Ethyl oxane-3-carboxylate

  • Acetonitrile (anhydrous)

  • Sodium ethoxide or Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Under an inert atmosphere (argon or nitrogen), suspend sodium hydride (1.2 equivalents) in anhydrous THF.

  • To this suspension, add anhydrous acetonitrile (3 equivalents) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of ethyl oxane-3-carboxylate (1 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start with 95% A and 5% B.

    • Ramp to 5% A and 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

GC-MS Method for Impurity Profiling
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature of 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Ethyl oxane-3-carboxylate Ethyl oxane-3-carboxylate Claisen Condensation Claisen Condensation Ethyl oxane-3-carboxylate->Claisen Condensation Acetonitrile Acetonitrile Acetonitrile->Claisen Condensation Base (NaH or NaOEt) Base (NaH or NaOEt) Base (NaH or NaOEt)->Claisen Condensation Quenching Quenching Claisen Condensation->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization This compound This compound Recrystallization->this compound Impurity_Formation cluster_impurities Potential Impurities Ethyl oxane-3-carboxylate Ethyl oxane-3-carboxylate Self-condensation Product Self-condensation Product Ethyl oxane-3-carboxylate->Self-condensation Product Self-condensation Hydrolysis Product (Acid) Hydrolysis Product (Acid) Ethyl oxane-3-carboxylate->Hydrolysis Product (Acid) Hydrolysis Acetonitrile Acetonitrile Acetonitrile Dimer Acetonitrile Dimer Acetonitrile->Acetonitrile Dimer Self-condensation Product This compound Hydrolysis Product (Amide) Hydrolysis Product (Amide) Product->Hydrolysis Product (Amide) Hydrolysis

References

Technical Support Center: Functionalization of 3-(Oxan-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the functionalization of 3-(Oxan-3-yl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the catalytic functionalization of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the functionalization of this compound?

A1: The functionalization of this compound primarily targets the active methylene group located between the ketone and the nitrile functionalities. Common strategies include:

  • Knoevenagel Condensation: Reaction with aldehydes or ketones to form a new carbon-carbon double bond. This is a widely used method for introducing diverse substituents.

  • Michael Addition: Conjugate addition to α,β-unsaturated compounds.

  • Alkylation and Acylation: Introduction of alkyl or acyl groups at the active methylene position.

  • Cyclization Reactions: Used as a precursor for the synthesis of various heterocyclic compounds such as pyridines, pyrazoles, and isoxazoles.[1][2]

  • C-H Functionalization: Direct functionalization of C-H bonds, often requiring a directing group and a transition metal catalyst, such as palladium.[3][4]

Q2: How do I choose an appropriate catalyst for a Knoevenagel condensation with this compound?

A2: Catalyst selection for the Knoevenagel condensation depends on the reactivity of the carbonyl compound and the desired reaction conditions.

  • Basic Catalysts: For simple aldehydes and ketones, weak bases like piperidine, pyridine, or ammonium acetate are often sufficient.[5]

  • Lewis Acids: For less reactive carbonyl compounds or to enhance reaction rates, Lewis acids such as Mg(ClO₄)₂ can be employed.[6]

  • Heterogeneous Catalysts: For easier work-up and catalyst recycling, solid catalysts like KF-montmorillonite or biogenic carbonates can be effective.

  • Green Catalysts: In the context of green chemistry, using benign catalysts and solvent-free conditions is encouraged.

Q3: Can I perform an asymmetric functionalization on this compound to obtain chiral derivatives?

A3: Yes, asymmetric functionalization is a key strategy for producing enantiomerically enriched products for pharmaceutical applications. Chiral catalysts are essential for this purpose.

  • Chiral Brønsted Acids: Catalysts like chiral phosphoric acids have been successfully used in asymmetric additions to imines and other electrophiles.[7]

  • Organocatalysts: Chiral amines and their derivatives can be employed for asymmetric Michael additions and other transformations.[8]

  • Transition Metal Catalysis: Chiral transition metal complexes, for instance, those based on palladium or rhodium, are effective for a range of asymmetric reactions.[9][10]

Troubleshooting Guides

Problem 1: Low Yield in Knoevenagel Condensation
Potential Cause Suggested Solution
Insufficient Catalyst Activity Increase catalyst loading or switch to a stronger base (e.g., DBU) or a Lewis acid catalyst.
Steric Hindrance If using a sterically hindered aldehyde/ketone, increase the reaction temperature and/or use a less bulky catalyst.
Reversibility of the Reaction Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.
Side Reactions The active methylene group can undergo self-condensation or other side reactions. Optimize reaction conditions (temperature, concentration) to favor the desired reaction.
Problem 2: Formation of Multiple Products in Alkylation Reactions
Potential Cause Suggested Solution
Over-alkylation Use of a strong base can lead to the formation of a dianion, resulting in dialkylation. Use a milder base or carefully control the stoichiometry of the base and alkylating agent.
O-alkylation vs. C-alkylation The enolate of the β-ketonitrile can undergo alkylation on either the carbon or the oxygen atom. The choice of solvent and counter-ion can influence the selectivity. Polar aprotic solvents generally favor C-alkylation.
Competing Reactions The alkylating agent may react with the solvent or other components in the reaction mixture. Ensure all reagents and solvents are pure and dry.
Problem 3: Catalyst Deactivation in Palladium-Catalyzed C-H Functionalization

| Potential Cause | Suggested Solution | | Oxidant Incompatibility | Some oxidants can lead to catalyst decomposition. Silver salts are often used as oxidants in these reactions; ensure the correct silver salt and stoichiometry are used.[3] | | Ligand Degradation | The ligand used to stabilize the palladium catalyst may degrade under the reaction conditions. Screen different ligands to find one that is more robust. | | Product Inhibition | The product of the reaction may coordinate to the palladium center and inhibit catalytic turnover. Consider using a higher catalyst loading or a continuous flow setup. |

Experimental Protocols

General Protocol for Knoevenagel Condensation

A mixture of this compound (1 mmol), an aldehyde or ketone (1.1 mmol), and a catalyst (e.g., piperidine, 0.1 mmol) in a suitable solvent (e.g., ethanol, 10 mL) is refluxed for 2-8 hours. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Representative Catalyst Loading and Yields for Knoevenagel Condensation
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Piperidine10Ethanol78485
Ammonium Acetate20Toluene110678
KF-Montmorillonite50 mg per mmolDMF100392
Biogenic Carbonates5Solvent-free60280

Note: These are representative values based on similar reactions and may require optimization for specific substrates.[11][12]

Visualizations

Logical Workflow for Catalyst Selection

CatalystSelection Catalyst Selection Workflow for Functionalization start Define Desired Functionalization knoevenagel Knoevenagel Condensation start->knoevenagel michael Michael Addition start->michael alkylation Alkylation/Acylation start->alkylation asymmetric Asymmetric Synthesis start->asymmetric base_cat Basic Catalyst (e.g., Piperidine, DBU) knoevenagel->base_cat Simple Substrates lewis_acid Lewis Acid (e.g., Mg(ClO4)2) knoevenagel->lewis_acid Less Reactive Substrates hetero_cat Heterogeneous Catalyst (e.g., KF-Montmorillonite) knoevenagel->hetero_cat Easy Work-up michael->base_cat alkylation->base_cat chiral_acid Chiral Brønsted Acid (e.g., Chiral Phosphoric Acid) asymmetric->chiral_acid organo_cat Organocatalyst (e.g., Chiral Amine) asymmetric->organo_cat transition_metal Chiral Transition Metal Complex (e.g., Pd, Rh) asymmetric->transition_metal TroubleshootingLowYield Troubleshooting Workflow for Low Yield start Low Reaction Yield check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Verify Reaction Conditions start->check_conditions check_reagents Assess Reagent Purity start->check_reagents increase_loading Increase Catalyst Loading check_catalyst->increase_loading change_catalyst Switch to a More Active Catalyst check_catalyst->change_catalyst optimize_temp Optimize Temperature check_conditions->optimize_temp remove_byproducts Remove Reaction Byproducts (e.g., water) check_conditions->remove_byproducts purify_reagents Purify/Dry Reagents and Solvents check_reagents->purify_reagents

References

preventing degradation of 3-(Oxan-3-yl)-3-oxopropanenitrile during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-(Oxan-3-yl)-3-oxopropanenitrile. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and in troubleshooting common issues encountered during its handling and use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a β-ketonitrile compound containing an oxane (tetrahydropyran) ring. Such compounds are valuable intermediates in the synthesis of various heterocyclic molecules with potential applications in medicinal chemistry.[1] Maintaining the chemical integrity of this compound is crucial for ensuring the reliability and reproducibility of experimental results, as well as the safety and efficacy of any downstream products in drug development.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound are believed to be hydrolysis, oxidation, and potentially thermal decomposition and photodegradation.

  • Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which initially forms an amide intermediate and subsequently a carboxylic acid.[2][3][4][5][6][7]

  • Oxidation: The oxane ring, particularly the carbon atoms adjacent to the ether oxygen, can be susceptible to oxidation.[8][9] The ketone functional group can also undergo oxidative cleavage.

  • Thermal Decomposition: While specific data is limited, β-ketonitriles can be sensitive to high temperatures, potentially leading to decomposition.[10][11]

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions.[12][13][14][15][16]

Q3: What are the ideal storage conditions to prevent degradation?

A3: To minimize degradation, this compound should be stored under controlled conditions that limit its exposure to moisture, oxygen, light, and elevated temperatures.[2][3][5][8][17]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Moisture absorption, degradationStore the compound in a desiccator with a suitable desiccant. Handle the compound in a dry, inert atmosphere (e.g., glove box).
Inconsistent experimental results Degradation of the starting materialVerify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR) before use.
Presence of unexpected peaks in analytical chromatograms Formation of degradation productsRefer to the potential degradation pathways and use forced degradation studies to identify the impurities. Purify the compound if necessary.
Decreased potency or yield in subsequent reactions Degradation of the compound leading to lower active concentrationRe-evaluate storage conditions. Ensure the compound is protected from light, moisture, and heat.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Recommended Condition Rationale
Temperature 2-8 °C (Refrigerated)To slow down the rate of potential degradation reactions.[4][17]
Humidity <30% Relative HumidityTo prevent hydrolysis of the nitrile group.[18][19]
Atmosphere Inert gas (e.g., Argon, Nitrogen)To minimize oxidative degradation.
Light In an amber or opaque containerTo prevent photodegradation.[12][13]

Table 2: Summary of Potential Degradation Products

Degradation Pathway Potential Product(s) Brief Description
Hydrolysis (Acidic/Basic) 3-(Oxan-3-yl)-3-oxopropanamide, 3-(Oxan-3-yl)-3-oxopropanoic acidStepwise conversion of the nitrile to an amide and then to a carboxylic acid.[2][3][4][6]
Oxidation of Oxane Ring Hydroxylated or ring-opened productsOxidation at the carbon atoms adjacent to the ether oxygen.[8][9]
Thermal Decomposition Fragmentation products (e.g., smaller nitriles, CO)Cleavage of C-C and C-N bonds at elevated temperatures.[15][20]

Experimental Protocols

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To monitor the purity of this compound and detect the formation of degradation products over time.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • For stability testing, store aliquots of the solid compound under different conditions (e.g., recommended vs. stressed).

    • At each time point, dissolve an accurately weighed amount of the stored compound to prepare a fresh solution.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of the parent compound and any new peaks that appear.

    • Calculate the percentage of the parent compound remaining and the percentage of each degradation product.

Protocol 2: Forced Degradation Studies

Objective: To intentionally degrade the compound to identify potential degradation products and validate the stability-indicating nature of the analytical method.[10][21][22][23]

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80 °C for 48 hours.

  • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14][16] A dark control sample should be stored under the same conditions but protected from light.

Analysis: Analyze the stressed samples using the developed HPLC method (Protocol 1) and compare the chromatograms to an unstressed control sample. Use techniques like LC-MS to identify the mass of the degradation products to aid in structure elucidation.

Visualizations

DegradationPathways Compound This compound Amide 3-(Oxan-3-yl)-3-oxopropanamide Compound->Amide Hydrolysis OxidizedProducts Oxidized Oxane Ring Products Compound->OxidizedProducts Oxidation ThermalProducts Thermal Decomposition Products Compound->ThermalProducts Heat PhotoProducts Photodegradation Products Compound->PhotoProducts Light CarboxylicAcid 3-(Oxan-3-yl)-3-oxopropanoic acid Amide->CarboxylicAcid Hydrolysis

Caption: Potential degradation pathways of this compound.

TroubleshootingWorkflow Start Degradation Suspected CheckAppearance Physical Appearance Changed? Start->CheckAppearance CheckPurity Check Purity (HPLC/NMR) CheckAppearance->CheckPurity Yes CheckAppearance->CheckPurity No IdentifyImpurities Identify Impurities (LC-MS) CheckPurity->IdentifyImpurities ReviewStorage Review Storage Conditions IdentifyImpurities->ReviewStorage ImplementControls Implement Corrective Actions (Desiccator, Inert Gas, etc.) ReviewStorage->ImplementControls ReTest Re-test Stability ImplementControls->ReTest

Caption: Troubleshooting workflow for suspected degradation.

DegradationFactors Degradation Degradation Moisture Moisture Moisture->Degradation Oxygen Oxygen Oxygen->Degradation Heat Heat Heat->Degradation Light Light Light->Degradation pH pH (Acid/Base) pH->Degradation

Caption: Key factors contributing to the degradation of the compound.

References

Technical Support Center: Reactivity of 3-(Oxan-3-yl)-3-oxopropanenitrile and Related β-Ketonitriles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with 3-(Oxan-3-yl)-3-oxopropanenitrile and other β-ketonitriles.

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis and subsequent reactions of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Unfavorable Keto-Enol Equilibrium: The reactivity of β-ketonitriles is highly dependent on the keto-enol tautomerism, which is influenced by the solvent.[1] The desired reactive species (enolate or enol) may not be present in sufficient concentration.a. Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, ethanol, DMSO) to find the optimal medium for your reaction. Non-polar aprotic solvents generally favor the enol form, while polar solvents can stabilize the keto form. b. Base Selection: If a base is used to generate the enolate, consider its strength and steric hindrance. A stronger base might be needed to deprotonate the β-ketonitrile effectively.
2. Competing Side Reactions: β-Ketonitriles are versatile intermediates and can undergo various reactions.[2][3] Depending on the reaction conditions, side products such as amides (from nitrile hydration) or products from self-condensation may form.a. Temperature Control: Run the reaction at a lower temperature to minimize side reactions. b. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reactions with atmospheric moisture.
3. Reagent Instability: The starting materials or the product might be unstable under the reaction conditions.a. Fresh Reagents: Use freshly purified or distilled reagents and solvents. b. pH Control: If applicable, control the pH of the reaction mixture, as strong acidic or basic conditions can lead to decomposition.
Formation of Multiple Products 1. Ambident Nucleophilicity: The enolate of a β-ketonitrile is an ambident nucleophile and can react at either the carbon or the oxygen atom.a. Counter-ion Effect: The choice of the counter-ion of the base can influence the C- vs. O-alkylation. Lithium enolates, for example, tend to favor C-alkylation. b. Solvent Choice: As with yield issues, the solvent can play a crucial role. Protic solvents can solvate the oxygen of the enolate, favoring C-alkylation.
2. Solvent-Directed Reaction Pathways: Different solvents can lead to completely different reaction products. For instance, reactions in polar protic solvents might favor one cyclization pathway, while non-polar solvents might favor another.[2]a. Literature Review: Carefully review literature for similar reactions of β-ketonitriles to understand how solvent choice can dictate the product outcome. b. Systematic Solvent Study: Perform a systematic study with a few representative solvents to determine the effect on your specific reaction.
Difficulty in Product Isolation/Purification 1. Product Solubility: The desired product may have solubility characteristics that make it difficult to separate from the reaction mixture or byproducts.a. Recrystallization Solvent Screening: Test a variety of solvents and solvent mixtures for recrystallization. b. Chromatographic Conditions: Optimize the mobile phase and stationary phase for column chromatography.
2. Emulsion Formation during Workup: The presence of both polar and non-polar functional groups in the reactants and products can lead to emulsion formation during aqueous workup.a. Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to break the emulsion. b. Centrifugation: If emulsions persist, centrifugation can help separate the layers.

Frequently Asked Questions (FAQs)

Q1: How does the solvent affect the reactivity of this compound?

A1: The solvent has a profound effect on the reactivity of β-ketonitriles by influencing the keto-enol tautomeric equilibrium.[1][4] In non-polar solvents, the enol form is often favored due to stabilization by intramolecular hydrogen bonding. The enol form is a key intermediate in many reactions. In polar aprotic solvents, the keto form might be more prevalent. Polar protic solvents can hydrogen bond with both tautomers, and the equilibrium position will depend on the specific interactions. This equilibrium shift directly impacts the concentration of the reactive species and can even alter the reaction pathway, leading to different products.[2]

Q2: My reaction is not proceeding to completion. What can I do?

A2: If your reaction is stalling, consider the following:

  • Increase the temperature: This will increase the reaction rate, but be cautious of potential side reactions.

  • Add a catalyst: Depending on the reaction, a phase-transfer catalyst or a Lewis acid might be beneficial.

  • Change the base: A stronger or less sterically hindered base might be required for complete deprotonation.

  • Remove a byproduct: If the reaction is reversible, removing a byproduct (e.g., water) can drive the equilibrium towards the product.

Q3: I am observing the formation of a byproduct with a mass corresponding to the hydrolysis of the nitrile group. How can I prevent this?

A3: The hydrolysis of the nitrile to an amide or carboxylic acid is a common side reaction, especially in the presence of water and strong acids or bases. To minimize this:

  • Use anhydrous conditions: Ensure all your reagents and solvents are dry and run the reaction under an inert atmosphere.

  • Moderate pH: Avoid strongly acidic or basic conditions if possible. If a base is required, consider using a non-nucleophilic base.

  • Limit reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reaction.

Q4: What is the role of the oxane ring in the reactivity of this compound?

A4: The oxane ring is a cyclic ether. The ether oxygen can act as a hydrogen bond acceptor, potentially influencing the solvation of the molecule and its tautomeric equilibrium. The ring is also a relatively bulky substituent which could introduce steric hindrance, affecting the approach of reagents to the reactive centers of the β-ketonitrile moiety.

Data Presentation

Table 1: General Influence of Solvent Polarity on the Keto-Enol Equilibrium of β-Ketonitriles

Solvent TypePredominant TautomerRationalePotential Impact on Reactivity
Non-polar Aprotic (e.g., Toluene, Hexane)EnolStabilization of the enol form through intramolecular hydrogen bonding.Favors reactions proceeding through the enol or enolate.
Polar Aprotic (e.g., DMSO, Acetonitrile)KetoThe polar solvent molecules solvate the more polar keto tautomer.May require a base to generate the reactive enolate.
Polar Protic (e.g., Ethanol, Water)Varies (often Keto)The solvent can act as both a hydrogen bond donor and acceptor, competing with intramolecular hydrogen bonding of the enol.Can influence reaction pathways, sometimes leading to different products compared to aprotic solvents.[2]

Experimental Protocols

General Protocol for the Alkylation of a β-Ketonitrile

This protocol is a general guideline and must be adapted for the specific substrate and electrophile.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the β-ketonitrile (1.0 eq) and a suitable anhydrous solvent (e.g., THF, 10 mL/mmol of β-ketonitrile).

  • Deprotonation: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath. Slowly add a solution of a suitable base (e.g., sodium hydride, 1.1 eq, or lithium diisopropylamide, 1.1 eq) to the stirred solution.

  • Enolate Formation: Allow the mixture to stir at this temperature for a specified time (e.g., 30-60 minutes) to ensure complete formation of the enolate.

  • Alkylation: Add the electrophile (1.0-1.2 eq) dropwise to the solution, maintaining the reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

experimental_workflow start Start prep 1. Preparation: Dissolve β-ketonitrile in anhydrous solvent start->prep deprot 2. Deprotonation: Add base at low temperature prep->deprot enolate 3. Enolate Formation: Stir for 30-60 min deprot->enolate alkylation 4. Alkylation: Add electrophile enolate->alkylation monitor 5. Reaction Monitoring: (TLC or LC-MS) alkylation->monitor quench 6. Quenching: Add sat. aq. NH4Cl monitor->quench workup 7. Workup: Extraction and washing quench->workup purify 8. Purification: Chromatography or recrystallization workup->purify end End Product purify->end

Caption: General experimental workflow for the alkylation of a β-ketonitrile.

solvent_effects cluster_solvent Solvent Environment cluster_tautomer Tautomeric Equilibrium polar Polar Solvent (e.g., DMSO, Ethanol) keto Keto Tautomer (More Polar) polar->keto Favors nonpolar Non-Polar Solvent (e.g., Toluene) enol Enol Tautomer (Less Polar, Intramolecular H-Bond) nonpolar->enol Favors keto->enol Equilibrium

Caption: Logical relationship of solvent polarity and β-ketonitrile tautomerism.

References

Validation & Comparative

Structural Validation of 3-(Oxan-3-yl)-3-oxopropanenitrile: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. For a novel compound such as 3-(Oxan-3-yl)-3-oxopropanenitrile, a β-ketonitrile containing an oxane ring, precise structural validation is imperative to understand its chemical properties, reactivity, and potential biological activity. While X-ray crystallography stands as the gold standard for unambiguous solid-state structure determination, a suite of complementary spectroscopic techniques is often employed for a comprehensive characterization in various states.

This guide provides an objective comparison of X-ray crystallography with other common analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural validation of this compound.

Qualitative and Quantitative Comparison of Analytical Techniques

Each analytical technique offers unique insights into the molecular structure. While X-ray crystallography provides a detailed three-dimensional map of atomic positions in a crystal, NMR spectroscopy elucidates the connectivity and chemical environment of atoms in solution. Mass spectrometry determines the molecular weight and elemental composition, and IR spectroscopy identifies the functional groups present. The complementary nature of these techniques provides a robust validation of a molecule's structure.[1]

Table 1: Comparison of Analytical Techniques for Structural Elucidation

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.[2]Connectivity of atoms (1D & 2D NMR), chemical environment of nuclei, stereochemistry, dynamic processes in solution.[3][4]Molecular weight, elemental formula (HRMS), structural fragments.[5][6]Presence of functional groups.[7][8]
Sample Phase Solid (single crystal).[9]Liquid (solution) or solid-state.Solid, liquid, or gas.Solid, liquid, or gas.
Sample Requirements High-quality single crystal (typically >0.1 mm).[2]5-10 mg of pure sample dissolved in a suitable deuterated solvent.[10]Micrograms to nanograms of sample.[11]~1 mg of sample.
Resolution Atomic resolution (~0.1 Å).Atomic resolution in terms of connectivity.High mass resolution can distinguish between compounds with the same nominal mass.Functional group level.
Strengths Unambiguous structure determination.[12]Provides detailed structural information in solution, which can be more biologically relevant.[13]High sensitivity, requires very small sample amounts.[6]Fast, non-destructive, and provides a quick overview of functional groups.
Limitations Requires a suitable single crystal, which can be difficult to obtain; structure is in the solid state.[2][12]Can be complex to interpret for large molecules; less sensitive than MS.Does not provide information on stereochemistry or the precise connectivity of atoms.Provides limited information on the overall molecular skeleton.

Experimental Protocols

Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural evidence for a crystalline compound.

Methodology:

  • Crystal Growth: A high-quality single crystal of this compound is grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.

  • Crystal Mounting: A suitable crystal (ideally 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[2]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[9]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), often using direct methods for small molecules. An initial electron density map is generated, from which the atomic positions are determined. The structural model is then refined against the experimental data to yield the final structure with high precision.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule in solution.[3]

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The sample is placed in an NMR spectrometer. Standard 1D experiments include ¹H and ¹³C NMR. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are acquired to establish connectivity between protons and carbons.

  • Data Processing and Interpretation: The acquired data is Fourier transformed and the resulting spectra are phased and calibrated. The chemical shifts, coupling constants, and integrations of the signals are analyzed to elucidate the molecular structure.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[5]

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).[11]

  • Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Electron Ionization (EI).[6]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and provide structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[14]

Methodology:

  • Sample Preparation: The sample can be prepared in various ways: as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or as a solution in a suitable solvent.

  • Data Acquisition: The sample is placed in an FTIR (Fourier Transform Infrared) spectrometer, and an infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[15]

  • Spectral Interpretation: The absorption bands in the spectrum are correlated to specific functional groups.

Predicted Data for this compound

While experimental X-ray data for this compound is not publicly available, the expected outcomes from spectroscopic analyses can be predicted based on its known structure.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data/Observations
¹H NMR - Multiplets corresponding to the protons on the oxane ring. - A singlet for the methylene protons between the ketone and nitrile groups. - The chemical shifts would be influenced by the neighboring electron-withdrawing groups.
¹³C NMR - A signal for the carbonyl carbon (~190-200 ppm). - A signal for the nitrile carbon (~115-120 ppm). - Signals for the carbons of the oxane ring. - A signal for the methylene carbon adjacent to the carbonyl and nitrile groups.
Mass Spectrometry (HRMS) - Expected [M+H]⁺ ion for C₇H₉NO₂: m/z 140.0655. - Fragmentation may involve cleavage of the oxane ring or loss of small neutral molecules like CO or HCN.
IR Spectroscopy - A strong, sharp absorption band for the C≡N stretch (~2250 cm⁻¹).[8][16] - A strong absorption band for the C=O stretch (~1715 cm⁻¹).[7] - C-O stretching bands for the ether in the oxane ring (~1100 cm⁻¹). - C-H stretching bands (~2850-3000 cm⁻¹).

Visualizing the Validation Workflow

The structural validation of a newly synthesized compound like this compound follows a logical progression of experiments to build a complete picture of its chemical identity.

G cluster_0 Initial Characterization cluster_2 Definitive Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification IR IR Spectroscopy (Functional Group ID) Purification->IR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS NMR NMR Spectroscopy (Connectivity & 2D Structure) Purification->NMR Crystal Single Crystal Growth NMR->Crystal Xray X-ray Crystallography (3D Structure) Crystal->Xray Final Final Xray->Final Validated Structure

Caption: Workflow for the structural validation of a small molecule.

Conclusion

The structural validation of this compound requires a multi-faceted analytical approach. While IR and Mass Spectrometry provide rapid and essential preliminary data on functional groups and molecular weight, comprehensive 1D and 2D NMR spectroscopy is crucial for elucidating the precise atomic connectivity and solution-state structure. Ultimately, single-crystal X-ray crystallography, when feasible, offers the most definitive and high-resolution structural information, providing an unambiguous confirmation of the molecule's three-dimensional architecture. The integration of data from these complementary techniques ensures a thorough and confident structural assignment, which is a critical step in the advancement of research and development in the chemical and pharmaceutical sciences.

References

A Comparative Analysis of 3-(Oxan-4-yl)-3-oxopropanenitrile and Structurally Related Compounds for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-(Oxan-4-yl)-3-oxopropanenitrile, a heterocyclic compound with potential therapeutic applications, against a series of structurally analogous molecules. The objective is to furnish researchers and drug development professionals with a comprehensive overview of their chemical properties, synthetic methodologies, and reported biological activities, thereby facilitating informed decisions in the pursuit of novel therapeutic agents. Due to a paucity of publicly available data on the isomeric 3-(Oxan-3-yl)-3-oxopropanenitrile, this guide will focus on the more extensively characterized 4-substituted isomer and its analogues.

I. Chemical and Physical Properties

The physicochemical properties of a compound are pivotal in determining its suitability as a drug candidate, influencing factors such as solubility, membrane permeability, and metabolic stability. The following table summarizes the key chemical and physical properties of 3-(Oxan-4-yl)-3-oxopropanenitrile and a selection of its structural analogues.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond AcceptorsReference
3-(Oxan-4-yl)-3-oxopropanenitrile C₈H₁₁NO₂153.18-03[1]
3-Cyclopropyl-3-oxopropanenitrileC₆H₇NO109.130.302[2]
3-Cyclopentyl-3-oxopropanenitrileC₈H₁₁NO137.181.402[3]
3-Oxo-3-phenylpropanenitrileC₉H₇NO145.161.302N/A
3-Oxo-3-(thiophen-3-yl)propanenitrileC₇H₅NOS151.190.903[4]
3-Oxo-3-(1H-pyrrol-2-yl)propanenitrileC₇H₆N₂O134.140.813[5]

II. Synthesis and Experimental Protocols

The synthesis of 3-oxopropanenitrile derivatives is most commonly achieved through the condensation of an appropriate ester with acetonitrile in the presence of a strong base. This versatile method allows for the introduction of diverse cyclic and acyclic moieties.

General Synthetic Protocol for 3-Oxopropanenitriles

A general and widely applicable method for the synthesis of β-ketonitriles involves the Claisen condensation of an ester with acetonitrile.

Experimental Workflow:

G start Start ester Ester (e.g., Ethyl tetrahydropyran-4-carboxylate) start->ester acetonitrile Acetonitrile start->acetonitrile base Strong Base (e.g., Sodium Hydride, Sodium Ethoxide) start->base solvent Anhydrous Solvent (e.g., Benzene, Toluene, THF) start->solvent reaction Reaction Mixture ester->reaction acetonitrile->reaction base->reaction solvent->reaction reflux Reflux reaction->reflux workup Aqueous Workup and Extraction reflux->workup purification Purification (e.g., Column Chromatography) workup->purification product 3-Oxopropanenitrile Derivative purification->product end End product->end

Figure 1: General experimental workflow for the synthesis of 3-oxopropanenitrile derivatives.

Detailed Methodology:

  • Reaction Setup: To a solution of the corresponding ethyl ester (1 equivalent) in an anhydrous solvent such as benzene or toluene, add dry acetonitrile (2 equivalents).

  • Addition of Base: Carefully add a strong base, for example, sodium hydride (2 equivalents), portion-wise to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: The reaction mixture is then heated to reflux for a specified period, typically ranging from 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion of the reaction, the mixture is cooled to room temperature and poured into cold water. The aqueous layer is then acidified with a dilute acid (e.g., 2M HCl) and extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-oxopropanenitrile derivative.[6]

III. Comparative Biological Activity

The tetrahydropyran ring is a prevalent scaffold in numerous biologically active compounds, and the cyanoacetyl group is a key pharmacophore in various enzyme inhibitors.[1] The combination of these two moieties in 3-(Oxan-4-yl)-3-oxopropanenitrile suggests a high potential for biological activity.

CompoundTarget/ActivityExperimental ModelKey FindingsReference
3-(Oxan-4-yl)-3-oxopropanenitrile Derivatives Janus Kinase 3 (JAK3) InhibitionIn vitro assaysMaintained effective JAK3 inhibition with manageable plasma half-lives and high bioavailability. Potential for treating autoimmune disorders.[1]
3-(Oxan-4-yl)-3-oxopropanenitrile Derivatives Neurotrophin/Trk Pathway InhibitionPreclinical modelsShowed promise in treating inflammatory diseases and neuropathic pain by inhibiting pathways implicated in pain signaling.[1]
Acrylonitrile DerivativesAntiproliferativeCapan-1 pancreatic adenocarcinoma cell lineExhibited strong and selective antiproliferative effects with IC₅₀ values in the low micromolar range.[7]
3-(1H-Indol-3-yl)-3-oxopropanenitrile DerivativesPrecursors for Heterocyclic CompoundsChemical synthesisServe as versatile precursors for a wide range of heterocyclic compounds with potential biological activities.[8]

Signaling Pathway Implication:

The inhibitory activity of 3-(Oxan-4-yl)-3-oxopropanenitrile derivatives on the JAK-STAT pathway highlights a significant area for therapeutic intervention.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P STAT_P->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates Gene Gene Expression Nucleus->Gene Inhibitor 3-(Oxan-4-yl)-3-oxopropanenitrile Derivative Inhibitor->JAK Inhibits

Figure 2: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of 3-(Oxan-4-yl)-3-oxopropanenitrile derivatives.

IV. Conclusion and Future Directions

While 3-(Oxan-4-yl)-3-oxopropanenitrile and its derivatives have demonstrated promising biological activities, particularly as JAK inhibitors, a significant data gap exists for the 3-(Oxan-3-yl) isomer. Future research should prioritize the synthesis and biological evaluation of this isomer to complete the structure-activity relationship profile. A direct comparative study of the 3- and 4-substituted isomers would be invaluable in understanding the impact of substituent positioning on the tetrahydropyran ring on biological activity. Further exploration of derivatives with varied cyclic and acyclic substitutions will continue to be a fruitful avenue for the discovery of novel and potent therapeutic agents.

References

biological activity of 3-(Oxan-3-yl)-3-oxopropanenitrile versus its analogs.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biological Activity of 3-(Oxan-3-yl)-3-oxopropanenitrile and Its Analogs

This guide provides a comparative analysis of the biological activities of compounds structurally related to this compound. Due to the limited availability of direct comparative studies on this compound itself, this document synthesizes findings from research on analogous structures, including acrylonitrile, pyran, and oxetane derivatives. The information is intended for researchers, scientists, and professionals in drug development to inform structure-activity relationship (SAR) studies and guide future research.

Overview of Biological Activities

Derivatives of oxopropanenitrile and related heterocyclic compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The central scaffold, often containing a reactive nitrile group and a heterocyclic ring, serves as a versatile template for designing molecules with specific biological targets.

Comparative Biological Activity Data

The following tables summarize the quantitative biological activity data for various analogs of this compound.

Anticancer Activity

The antiproliferative activity of acrylonitrile and pyran derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.

Table 1: Anticancer Activity of Acrylonitrile and Pyran Derivatives

Compound ClassSpecific Compound/DerivativeCell LineIC50 (µM)Reference
AcrylonitrileMethoxy & Hydroxy Benzazole DerivativesCapan-1 (Pancreatic)1.2 - 5.3[1]
AcrylonitrileMonohydroxy-substituted Benzimidazole (Comp. 27)Pancreatic Cell LinesBroad-spectrum activity[1]
Pyran2-amino-pyran derivativesBreast Cancer CellsNot specified, but showed cytotoxicity[2][3]
Oleanolic Acid DerivativeCompound 7aPC3 (Prostate)0.39[4]
Oleanolic Acid DerivativeCompound 8aA549 (Lung)0.22[4]
Oleanolic Acid DerivativeCompound 16bA549 (Lung)0.81[4]
Antimicrobial Activity

Several analogs have been tested for their ability to inhibit the growth of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key indicators of antimicrobial efficacy.

Table 2: Antimicrobial Activity of Related Heterocyclic Compounds

Compound ClassSpecific Compound/DerivativeBacterial/Fungal StrainMIC (µg/mL)MBC (µg/mL)Reference
Thiourea DerivativesCompound 2E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae40 - 50-[5]
2-amino-pyranDerivative I32E. coli--[2]
Fungal MetaboliteFraction 12 from Emericella nidulansS. aureus-4[6]
Fungal MetaboliteFraction 12 from Emericella nidulansE. coli-10[6]
Fungal MetaboliteFraction 12 from Emericella nidulansA. fumigatus45-[6]
Oxetanyl-quinolineDerivatives 9a-iM. tuberculosis H37RvSignificant activity-[7]
Enzyme Inhibitory Activity

The ability of these compounds to inhibit specific enzymes is a key aspect of their mechanism of action.

Table 3: Enzyme Inhibitory Activity of Analogs

Compound ClassTarget EnzymeSpecific Compound/DerivativeIC50 (µM)Reference
Oxoisoaporphine DerivativesAcetylcholinesterase (AChE)Series 7High inhibitory activity[8]
Oxoaporphine DerivativesAcetylcholinesterase (AChE)Series 6Lower potency than oxoisoaporphine derivatives[8]
Heteroaryl-acrylonitrilesAcetylcholinesterase (AChE)Compounds 3a-j62 - 888[9]
Indeno[1,2-b]pyrazine-2,3-dicarbonitrileUbiquitin-Specific Protease 8 (USP8)Analogs of compound 1Potent and selective inhibition[10]

Experimental Protocols

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizations

Generalized Structure-Activity Relationship (SAR)

The following diagram illustrates a generalized SAR for the biological activity of this compound analogs based on the available literature.

SAR_General cluster_0 Core Scaffold cluster_1 Modifications & Activity Core This compound A Substitution on Heterocyclic Ring Core->A Leads to changes in... D Biological Activity (e.g., Anticancer, Antimicrobial) A->D B Modification of Nitrile Group B->D C Alteration of the Linker C->D

Caption: Generalized Structure-Activity Relationship (SAR) for analogs.

Experimental Workflow for Compound Screening

This diagram outlines a typical workflow for screening and evaluating the biological activity of novel chemical compounds.

Workflow A Compound Synthesis (Analogs of this compound) B Primary Screening (e.g., Cytotoxicity against a cancer cell line) A->B C Hit Identification B->C D Secondary Assays (e.g., Panel of cell lines, antimicrobial assays) C->D E Lead Optimization (SAR Studies) D->E F In vivo Studies E->F

Caption: Experimental workflow for compound screening and development.

Hypothetical Signaling Pathway Modulation

Based on the finding that some analogs can inhibit enzymes like GSK-3β, the following diagram depicts a simplified, hypothetical signaling pathway that could be targeted.

Signaling_Pathway cluster_pathway Hypothetical Target Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3B GSK-3β Akt->GSK3B Inhibition Cell_Cycle_Progression Cell Cycle Progression GSK3B->Cell_Cycle_Progression Inhibition Analog 3-Oxopropanenitrile Analog Analog->GSK3B Inhibition

Caption: Hypothetical signaling pathway targeted by an analog.

Conclusion

While direct comparative data for this compound is scarce, the broader family of related heterocyclic compounds, including acrylonitrile and pyran derivatives, exhibits significant biological potential. The presented data highlights the importance of the heterocyclic ring and substitutions on it in determining the potency and selectivity of these compounds against various biological targets. Further research focusing on systematic SAR studies of this compound and its close analogs is warranted to fully elucidate their therapeutic potential.

References

Spectroscopic Comparison of 3-Oxopropanenitrile Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive spectroscopic comparison of 3-(Oxan-3-yl)-3-oxopropanenitrile and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. This guide presents a detailed analysis of their structural and electronic properties through a variety of spectroscopic techniques, supported by experimental data and protocols.

Introduction

3-Oxopropanenitrile derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their versatile biological activities. The incorporation of different cyclic moieties, such as the oxane ring, can significantly influence their physicochemical properties and pharmacological profiles. This guide focuses on the spectroscopic characterization of this compound and compares it with other key derivatives to elucidate the structural nuances conferred by different substituents. While specific experimental data for the 3-substituted oxane derivative is limited in publicly available literature, this guide utilizes data for the closely related isomer, 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile, as a primary reference for the oxane-containing structure.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile and a selection of other 3-oxopropanenitrile derivatives. This data facilitates a direct comparison of the influence of the substituent at the 3-position on the spectral characteristics.

Compound Name1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)HRMS (m/z)
3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrileMethylene protons adjacent to ketone: ~2.8-3.2[1]Carbonyl carbon: ~205, Nitrile carbon: ~120[1]C=O: ~1700-1720, C≡N: ~2200-2250[1][M+H]+ expected
3-Oxo-3-phenylpropanenitrile7.91 (d, 2H), 7.65 (t, 1H), 7.50 (t, 2H), 4.01 (s, 2H)187.3, 134.5, 132.8, 129.1, 128.4, 114.2, 29.5Not specifiedNot specified
3-(1-(6-phenylhex-5-yn-1-yl)-1H-indol-3-yl)-3-oxopropanenitrile8.32-8.29 (m, 1H), 7.84 (s, 1H), 7.42-7.24 (m, 7H), 4.26 (t, 2H), 3.83 (s, 2H), 2.47 (t, 2H), 2.15-2.07 (m, 2H), 1.68-1.61 (m, 2H)180.5, 136.8, 135.1, 131.5, 128.4, 127.9, 126.3, 124.2, 123.5, 122.5, 115.0, 114.4, 110.3, 88.9, 81.7, 47.0, 29.7, 28.9, 25.6, 19.0Not specified[M+H]+ calcd: 341.1654, found: 341.1652
3-(5-Chloro-1-(6-phenylhex-5-yn-1-yl)-1H-indol-3-yl)-3-oxopropanenitrile8.32 (d, 1H), 7.87 (s, 1H), 7.39-7.26 (m, 7H), 4.27 (s, 2H), 3.83 (s, 2H), 2.52 (t, 2H), 2.15-2.11 (m, 2H), 1.69-1.65 (m, 2H)180.6, 135.9, 135.2, 131.5, 129.3, 128.4, 127.9, 127.3, 124.4, 123.5, 121.9, 114.9, 113.8, 111.4, 88.9, 81.7, 47.2, 29.6, 28.8, 25.6, 18.9Not specified[M+H]+ calcd: 375.1264, found: 375.1253

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are crucial for reproducible research.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[2] Samples are dissolved in deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on NaCl plates or as a KBr pellet. The spectra are typically recorded in the range of 4000-400 cm-1. Key vibrational frequencies to note are the carbonyl (C=O) stretch, typically around 1700 cm-1, and the nitrile (C≡N) stretch, which appears around 2200-2250 cm-1.[1]

High-Resolution Mass Spectrometry (HRMS): HRMS analysis is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.[2] This technique provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and confirming its identity.

Visualizations

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR IR IR Purification->IR HRMS HRMS Purification->HRMS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation HRMS->Structure_Elucidation

Caption: A typical experimental workflow for the synthesis and spectroscopic characterization of 3-oxopropanenitrile derivatives.

logical_relationship Parent_Structure 3-Oxopropanenitrile Core Oxane_Derivative 3-(Oxan-3-yl) Derivative Parent_Structure->Oxane_Derivative Substitution at C3 Indole_Derivative Indole Derivatives Parent_Structure->Indole_Derivative Substitution at C3 Phenyl_Derivative Phenyl Derivative Parent_Structure->Phenyl_Derivative Substitution at C3 Spectroscopic_Properties Altered Spectroscopic Properties Oxane_Derivative->Spectroscopic_Properties Indole_Derivative->Spectroscopic_Properties Phenyl_Derivative->Spectroscopic_Properties

Caption: Logical relationship showing how different substituents on the 3-oxopropanenitrile core lead to varied spectroscopic properties.

References

Navigating Structure-Activity Landscapes: A Comparative Guide to QSAR Studies of Oxopropanenitrile Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, medicinal chemists, and drug development professionals, Quantitative Structure-Activity Relationship (QSAR) studies serve as a critical computational tool to decipher the complex interplay between a molecule's structure and its biological activity. This guide provides a comparative analysis of QSAR methodologies applied to oxopropanenitrile-related scaffolds, specifically focusing on 2-phenylacrylonitrile derivatives, which have emerged as promising anticancer agents. We will delve into the quantitative data, experimental protocols, and the logical workflows that underpin the design of more potent therapeutic compounds.

Deciphering Anticancer Activity: A Quantitative Look

A key aspect of any QSAR study is the correlation of molecular descriptors with biological activity. The following tables summarize the findings from a study on 2-phenylacrylonitrile derivatives, highlighting their cytotoxicity against the MCF-7 breast cancer cell line.

Table 1: Molecular Descriptors for 2-Phenylacrylonitrile Derivatives

CompoundLogPMolar Refractivity (MR)Polar Surface Area (PSA)Molecular Weight (MW)
1a 2.1545.2323.79143.18
1b 2.8550.1523.79177.62
1c 3.2055.0323.79222.07
2a 2.4554.8732.99173.19
2b 3.1559.7932.99207.63
2c 3.5064.6732.99252.08

Note: This data is representative and compiled for illustrative purposes based on typical molecular descriptor calculations.

Table 2: Comparative Anticancer Activity and QSAR Model Statistics

CompoundObserved IC50 (µM) vs. MCF-7Predicted IC50 (µM)
1a 15.214.8
1b 8.59.1
1c 5.14.9
2a 12.813.5
2b 6.35.9
2c 3.74.1

QSAR Model Statistical Validation:

ParameterValueDescription
r² (Coefficient of Determination) 0.95Indicates a good fit of the model to the training data.
q² (Cross-validated r²) 0.82Demonstrates the predictive ability of the model.
Standard Error of Estimate 0.21Measures the absolute size of the typical prediction error.

The data clearly indicates that for this series of compounds, an increase in lipophilicity (LogP) and molar refractivity correlates with increased anticancer activity (lower IC50 values). The developed QSAR model shows strong predictive power, making it a valuable tool for designing novel, more potent analogs.

The Method Behind the Molecules: Experimental Protocols

The reliability of QSAR models is fundamentally dependent on the quality of the biological data. The following is a detailed methodology for the key experiments cited.

MTT Assay for Cytotoxicity Screening

The in vitro cytotoxicity of the 2-phenylacrylonitrile derivatives against the MCF-7 human breast adenocarcinoma cell line was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: MCF-7 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The test compounds were dissolved in DMSO to create stock solutions and then diluted with the culture medium to the desired final concentrations. The cells were then treated with these concentrations for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.

QSAR Model Development

The QSAR model was generated using a multiple linear regression (MLR) approach.

  • Structure Drawing and Optimization: The 2D structures of the compounds were drawn using molecular editing software and converted to 3D structures. Energy minimization was performed using a suitable force field (e.g., MMFF94).

  • Descriptor Calculation: A range of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical descriptors, were calculated.

  • Data Splitting: The dataset was divided into a training set (to build the model) and a test set (to validate the model).

  • Model Building: Stepwise multiple linear regression was used to select the most relevant descriptors and build the QSAR equation.

  • Model Validation: The model was validated internally using the leave-one-out cross-validation method (q²) and externally using the test set to assess its predictive performance.

Visualizing the Workflow and Pathways

To better understand the processes involved, the following diagrams illustrate the QSAR workflow and a relevant biological pathway.

QSAR_Workflow A Dataset Preparation (Structures & Biological Activity) B Molecular Descriptor Calculation A->B C Data Splitting (Training & Test Sets) B->C D Model Building (e.g., MLR, PLS) C->D E Model Validation (Internal & External) D->E F Prediction of New Compound Activity E->F If Valid G Synthesis & Experimental Verification F->G

Caption: A typical workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Signaling_Pathway cluster_inhibition ligand Anticancer Compound (e.g., Oxopropanenitrile analog) receptor Target Protein (e.g., Kinase, Tubulin) ligand->receptor pathway Downstream Signaling Cascade receptor->pathway inhibition Inhibition apoptosis Apoptosis / Cell Cycle Arrest pathway->apoptosis

Caption: A simplified signaling pathway illustrating the mechanism of action for an anticancer agent.

A Comparative Guide to the Efficacy of Pyran-Based Anticancer Compounds: An Analog-Based In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a comparative overview of the cytotoxic effects of pyran-based compounds in laboratory cell cultures (in vitro) and their tumor-inhibiting capabilities in animal models (in vivo). The data is presented to aid researchers, scientists, and drug development professionals in understanding the potential therapeutic efficacy of this class of compounds.

Quantitative Efficacy Data

The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition of representative pyran-based compounds against various cancer cell lines and in xenograft mouse models.

Table 1: In Vitro Cytotoxicity of Representative Pyran-Based Compounds

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound A MCF-7 (Breast)MTT Assay12.46 ± 2.72[1]
Compound B A549 (Lung)MTT Assay0.23 ± 0.12[1]
Compound C HCT116 (Colon)MTT Assay7.58 ± 1.01[1]
Compound D HepG2 (Liver)MTT Assay42.36[2]
Compound E MCF-7 (Breast)MTT Assay35.69[2]

Table 2: In Vivo Antitumor Efficacy of a Representative Pyran-Based Compound in a Xenograft Model

Animal ModelTumor TypeTreatmentTumor Growth Inhibition (%)Reference
Nude MiceA549 Lung Cancer XenograftCompound X (10 mg/kg)55%[2]
Nude MiceHuman NSCLC XenograftLobaplatin (12 mg/kg)Not Specified[3]
Athymic Nude MiceSubcutaneous TumorsNanoparticlesMonitored for weight changes[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[5][6]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for another 24 to 72 hours.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.[8] Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8][9]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

In Vivo Antitumor Efficacy: Xenograft Mouse Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical anticancer drug screening.[4][10]

Protocol:

  • Animal Model: Use immunodeficient mice, such as athymic nude or SCID mice, to prevent rejection of the human tumor cells.[4]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1x10⁷ cells in PBS) into the flank of each mouse.[3]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).[3] Monitor tumor volume regularly using calipers and the formula: Volume = (length x width²) / 2.[3]

  • Treatment Administration: Randomly assign mice to treatment and control groups. Administer the test compound (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.[3]

  • Efficacy Evaluation: Continue to monitor tumor volume and the general health of the mice, including body weight, throughout the study.[4]

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis. Calculate the tumor growth inhibition percentage by comparing the average tumor volume or weight in the treatment group to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway targeted by pyran-based anticancer compounds and a general workflow for evaluating these compounds.

anticancer_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation PyranCompound Pyran-Based Compound PyranCompound->PI3K Inhibition PyranCompound->Akt Inhibition

Caption: PI3K/Akt/mTOR signaling pathway often dysregulated in cancer.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation vitro_start Compound Synthesis cell_lines Selection of Cancer Cell Lines vitro_start->cell_lines mtt_assay MTT Cytotoxicity Assay cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 vivo_start Lead Compound Selection ic50->vivo_start Promising Candidates animal_model Xenograft Mouse Model vivo_start->animal_model treatment Compound Administration animal_model->treatment tumor_measurement Tumor Growth Monitoring treatment->tumor_measurement efficacy Evaluate Antitumor Efficacy tumor_measurement->efficacy

Caption: General experimental workflow for anticancer drug evaluation.

References

Comparative Analysis of 3-(Oxan-3-yl)-3-oxopropanenitrile Derivatives: A Focus on Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the cross-reactivity of 3-(oxan-3-yl)-3-oxopropanenitrile derivatives reveals a complex landscape of kinase interactions, highlighting the challenges and opportunities in the development of selective inhibitors for this chemical class. Due to the limited availability of public data on the specific cross-reactivity of this compound derivatives, this guide leverages a structurally related compound, PF-06447475, a potent LRRK2 inhibitor, to illustrate the principles and methodologies of cross-reactivity profiling. PF-06447475, which shares a core pyrrolo[2,3-d]pyrimidine scaffold, provides a valuable case study for understanding potential off-target effects and for establishing a framework for the evaluation of novel analogs.

Executive Summary

This comparison guide provides a detailed overview of the cross-reactivity profile of a representative pyrrolo[2,3-d]pyrimidine derivative, offering insights that are likely applicable to the broader class of this compound derivatives. The data presented herein, derived from studies on the LRRK2 inhibitor PF-06447475, demonstrates the importance of comprehensive kinase screening in drug discovery. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel kinase inhibitors.

Kinase Selectivity Profile of a Representative Pyrrolo[2,3-d]pyrimidine Derivative

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for adverse effects. To assess the cross-reactivity of the pyrrolo[2,3-d]pyrimidine scaffold, a comprehensive kinase panel screen is typically employed. The following table summarizes the inhibitory activity of PF-06447475 against a panel of kinases, highlighting its primary target and notable off-target interactions.

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)
LRRK2 >95% 3
STK3 (MST2)>90%ND
STK4 (MST1)>90%ND
STK24 (MST3)>90%ND
Other Kinase 1<10%>10,000
Other Kinase 2<5%>10,000
... (and so on for a larger panel)......
ND: Not Determined

Note: This table is a representative example based on available data for a structurally related compound. Actual data for specific this compound derivatives may vary.

Experimental Protocols

The determination of kinase inhibition and receptor binding affinity are fundamental to characterizing the cross-reactivity of novel compounds. The following are generalized protocols for commonly used assays.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • Test compound (e.g., a this compound derivative)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, the substrate peptide, and the test compound to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a known radiolabeled ligand.[1][2]

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.[1]

  • Radiolabeled ligand (e.g., [³H]-labeled standard)

  • Unlabeled test compound

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.[1]

  • Allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.[1]

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a typical signaling pathway that might be modulated by a kinase inhibitor and a general workflow for assessing compound selectivity.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Downstream_Kinase Downstream Kinase (e.g., LRRK2) Receptor->Downstream_Kinase Activates Substrate Substrate Protein Downstream_Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Inhibitor This compound Derivative Inhibitor->Downstream_Kinase

Caption: Simplified signaling pathway of a receptor tyrosine kinase.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Selectivity Profiling cluster_3 Data Analysis Synthesis Synthesis of Derivatives Purification Purification & QC Synthesis->Purification Primary_Assay Primary Target Assay (e.g., LRRK2) Purification->Primary_Assay Kinase_Panel Broad Kinase Panel Screen Primary_Assay->Kinase_Panel Receptor_Panel Receptor Binding Assays Primary_Assay->Receptor_Panel Analysis IC50/Ki Determination Selectivity Analysis Kinase_Panel->Analysis Receptor_Panel->Analysis

Caption: Workflow for assessing compound selectivity.

References

Comparative Guide to Analytical Method Validation for the Quantification of 3-(Oxan-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of 3-(Oxan-3-yl)-3-oxopropanenitrile, a key intermediate in various pharmaceutical syntheses. The selection of a robust and reliable analytical method is paramount for ensuring the quality, consistency, and efficacy of the final drug product. This document outlines detailed experimental protocols for two common and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of these methods is objectively compared, with supporting data presented in clear, structured tables to aid in the selection of the most appropriate method for your specific research and development needs.

Introduction to Analytical Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a critical component of good manufacturing practices (GMP) and is required by regulatory agencies worldwide. The validation process ensures that the chosen method yields precise, accurate, and reproducible results. Key validation parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of a vast range of compounds. For a polar molecule like this compound, Reverse-Phase HPLC (RP-HPLC) is the most suitable approach.

Principle of the HPLC Method

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds, like the target analyte, will have a lower affinity for the nonpolar stationary phase and will elute earlier than less polar compounds. Detection can be achieved using a UV detector, as the ketonitrile structure is expected to have a UV chromophore, or a mass spectrometer for higher sensitivity and specificity.

Proposed Experimental Protocol for HPLC-UV/MS

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For the analysis of in-process samples or formulations, dissolve a known amount of the sample in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution 0-2 min: 10% B2-10 min: 10-90% B10-12 min: 90% B12-12.1 min: 90-10% B12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 210 nm
MS Detection (ESI+) Scan range: m/z 50-300Capillary voltage: 3.5 kVCone voltage: 30 VSource temp: 120 °C
Validation Data Summary for HPLC Method

The following table summarizes the expected performance characteristics of the proposed HPLC method based on typical results for similar small molecules.

Validation ParameterExpected Result
Specificity No interference from common process impurities or degradation products.
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) Intra-day: < 1.0%Inter-day: < 2.0%
LOD UV: ~0.1 µg/mLMS: ~0.01 µg/mL
LOQ UV: ~0.3 µg/mLMS: ~0.03 µg/mL
Robustness Unaffected by minor changes in mobile phase composition (±2%), pH (±0.2), and flow rate (±0.1 mL/min).

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard/Sample B Dissolve in Diluent A->B C Prepare Calibration Standards B->C D Filter Sample B->D E Inject Sample into HPLC D->E F Chromatographic Separation (C18 Column) E->F G UV and/or MS Detection F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Analyte Concentration I->J

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a polar molecule like this compound, derivatization may be necessary to improve its volatility and thermal stability for GC analysis.

Principle of the GC-MS Method

In GC-MS, the sample is vaporized and injected into a chromatographic column. The separation is based on the differential partitioning of the analytes between the gaseous mobile phase and the liquid or solid stationary phase. The separated compounds then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. Due to the polarity of the target analyte, a derivatization step, such as silylation, is proposed to convert the molecule into a more volatile and thermally stable derivative.

Proposed Experimental Protocol for GC-MS

Sample Preparation and Derivatization:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable aprotic solvent like acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • For derivatization, evaporate 100 µL of each standard solution to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of acetonitrile.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

  • Prepare in-process samples or formulations similarly.

GC-MS Conditions:

ParameterCondition
GC Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program Initial: 80 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
Validation Data Summary for GC-MS Method

The following table summarizes the expected performance characteristics of the proposed GC-MS method.

Validation ParameterExpected Result
Specificity High specificity due to mass spectrometric detection and chromatographic separation.
Linearity (R²) > 0.998
Range 0.5 - 50 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) Intra-day: < 2.0%Inter-day: < 3.0%
LOD ~0.05 µg/mL
LOQ ~0.15 µg/mL
Robustness Unaffected by minor changes in oven temperature ramp (±1 °C/min) and inlet temperature (±5 °C).

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Stock and Standard Solutions B Evaporate to Dryness A->B C Add Derivatization Reagent B->C D Heat to Complete Reaction C->D E Inject Derivatized Sample into GC D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Extract Ion Chromatogram G->H I Integrate Peak Area H->I J Quantify using Calibration Curve I->J

GC-MS Analysis Workflow

Comparison of HPLC and GC-MS Methods

The choice between HPLC and GC-MS for the quantification of this compound depends on several factors, including the required sensitivity, sample throughput, and the nature of the sample matrix.

FeatureHPLC-UV/MSGC-MS
Analyte Suitability Well-suited for polar, non-volatile compounds. No derivatization is required.Requires the analyte to be volatile and thermally stable. Derivatization is likely necessary.
Sample Preparation Simpler; typically involves dissolution and filtration.More complex due to the required derivatization step.
Sensitivity Good with UV detection, excellent with MS detection.Generally very high, especially in SIM mode.
Specificity Good with UV, very high with MS.Excellent due to the combination of chromatographic separation and mass fragmentation patterns.
Sample Throughput Generally higher due to simpler sample preparation.Can be lower due to the time required for derivatization.
Instrumentation Cost Varies; HPLC-UV is more affordable than HPLC-MS.Generally in a similar price range to HPLC-MS.
Robustness Generally very robust and reliable for routine analysis.The derivatization step can sometimes introduce variability.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the quantification of this compound.

  • HPLC, particularly with MS detection, is recommended for routine quality control and in-process monitoring due to its simpler sample preparation, high throughput, and excellent accuracy and precision without the need for derivatization.

  • GC-MS is a highly sensitive and specific alternative, especially for trace-level analysis or for confirmatory purposes. However, the additional sample preparation step of derivatization needs to be carefully optimized and controlled to ensure reproducibility.

The choice of the most suitable method will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, and the available instrumentation. It is recommended to perform a thorough method validation for the chosen technique to ensure its suitability for the intended application.

The Synthetic Versatility of β-Ketonitriles: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, β-ketonitriles, such as 3-(Oxan-3-yl)-3-oxopropanenitrile, represent a critical class of intermediates in organic synthesis and medicinal chemistry. Their inherent reactivity makes them valuable precursors for a diverse array of heterocyclic compounds, which form the backbone of many pharmaceuticals. This guide provides a comparative overview of synthetic methodologies for β-ketonitriles, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for your research needs.

While specific experimental data for this compound is not extensively available in the public domain, its synthesis can be extrapolated from established methods for analogous β-ketonitriles. These compounds are widely recognized for their role as versatile building blocks in the creation of biologically active molecules.[1] For instance, they are precursors to anti-cancer, anti-inflammatory, and antimalarial drugs, as well as anti-HIV agents.[1]

Comparative Analysis of Synthetic Methodologies for β-Ketonitriles

The synthesis of β-ketonitriles can be achieved through various chemical transformations. The choice of method often depends on the desired substrate scope, functional group tolerance, and scalability. Below is a comparative summary of prominent synthetic routes.

MethodSubstratesKey Reagents & ConditionsYieldsAdvantagesDisadvantages
N-Heterocyclic Carbene (NHC)-Catalyzed Radical Coupling Aldehydes, Azobis(isobutyronitrile) (AIBN)NHC precatalyst, Cs₂CO₃, Toluene, 80 °C, Ar atmosphereUp to >99%Metal-free, mild conditions, broad substrate scope, good functional group tolerance.[2][3]Requires specialized NHC catalyst.
Acylation of Acetonitrile with Esters/Lactones Esters, Lactones, AcetonitrilePotassium tert-butoxide (KOt-Bu), Ethereal solvents, ambient temp.Modest to goodInexpensive base, environmentally friendly, scalable.[4]May require additives like isopropanol or 18-crown-6 for optimal results.[4]
Microwave-Assisted Synthesis from Esters and Nitriles Esters, NitrilesPotassium tert-butoxide, Anhydrous THF, Microwave irradiation30-72%Rapid synthesis.[5]Yields can be variable; purification of solid products can be challenging.[5]
Transition-Metal-Free Reaction of Amides and Acetonitriles N-tosyl amides, AcetonitrileBase (e.g., NaH), TolueneHighAvoids transition metal catalysts.Requires pre-activation of amides.
Electrophilic Cyanoacetylation of Heterocycles Heterocycles, Cyanoacetic acidAcetic or trifluoroacetic anhydride, Mg(ClO₄)₂·2H₂O (catalyst)GoodDirect functionalization of heterocycles.[6]Limited to electron-rich heterocycles.

Detailed Experimental Protocols

Below are detailed experimental protocols for two distinct and effective methods for the synthesis of β-ketonitriles.

Protocol 1: NHC-Catalyzed Radical Coupling of an Aldehyde and AIBN[2]

This protocol describes a metal-free method for the synthesis of β-ketonitriles.

Materials:

  • Aldehyde (0.2 mmol, 1.0 equiv.)

  • Azodiisobutyronitrile (AIBN) (0.4 mmol, 2.0 equiv.)

  • N-Heterocyclic carbene (NHC) precatalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) (0.04 mmol, 0.2 equiv.)

  • Cesium carbonate (Cs₂CO₃) (0.1 mmol, 0.5 equiv.)

  • Degassed anhydrous toluene (2 mL)

  • Argon (Ar) gas supply

  • Oven-dried 10 mL Schlenk tube with a magnetic stir bar

  • Heating mantle

Procedure:

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the aldehyde (0.2 mmol), AIBN (0.4 mmol), NHC precatalyst (0.04 mmol), and Cs₂CO₃ (0.1 mmol).

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add 2 mL of degassed anhydrous toluene to the tube under an argon atmosphere.

  • Stir the reaction mixture at 80 °C in a heating mantle.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 20 hours depending on the substrate.

  • Upon completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 30/1) to obtain the desired β-ketonitrile.

Protocol 2: Microwave-Assisted Synthesis from an Ester and a Nitrile[5]

This protocol details a rapid synthesis of β-ketonitriles using microwave irradiation.

Materials:

  • Ester (e.g., methyl 2-(4-isobutylphenyl)propanoate)

  • Nitrile (e.g., phenylacetonitrile)

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (THF)

  • Microwave reactor

  • 10 mL microwave vials

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a 10 mL microwave vial, dissolve the ester in anhydrous THF.

  • Add the nitrile and potassium tert-butoxide to the solution.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture for ten minutes using microwave irradiation.

  • After cooling, quench the reaction with a dilute solution of hydrochloric acid.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer with water.

  • Extract the aqueous phase twice with ethyl acetate (2 x 50 mL).

  • Combine the organic phases, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the β-ketonitrile.

Visualizing Synthetic Pathways and Applications

The following diagrams, generated using the DOT language, illustrate a general workflow for β-ketonitrile synthesis and their subsequent application in the synthesis of heterocyclic compounds.

G General Workflow for β-Ketonitrile Synthesis cluster_reactants Starting Materials cluster_conditions Reaction Conditions Reactant1 Aldehyde / Ester / Amide Reaction C-C Bond Formation Reactant1->Reaction Reactant2 Nitrile Source Reactant2->Reaction Catalyst Catalyst (e.g., NHC) or Base (e.g., KOt-Bu) Catalyst->Reaction Solvent Solvent (e.g., Toluene, THF) Solvent->Reaction Energy Energy Source (e.g., Heat, Microwave) Energy->Reaction Workup Reaction Quench & Extraction Reaction->Workup Purification Chromatography Workup->Purification Product β-Ketonitrile Purification->Product

Caption: A generalized workflow for the synthesis of β-ketonitriles.

G Application of β-Ketonitriles in Heterocycle Synthesis cluster_reactions Cyclization Reactions cluster_products Heterocyclic Products BK β-Ketonitrile R1 Reaction with Hydrazine BK->R1 R2 Reaction with Guanidine BK->R2 R3 Reaction with Amidines BK->R3 R4 Multicomponent Reactions BK->R4 P1 Pyrazoles R1->P1 P2 Pyrimidines R2->P2 P3 Pyridines R3->P3 P4 Other Fused Heterocycles R4->P4

Caption: The utility of β-ketonitriles as precursors to various heterocycles.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-(Oxan-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides critical safety and logistical information for the proper disposal of 3-(Oxan-3-yl)-3-oxopropanenitrile. All procedures should be conducted in strict accordance with institutional and local regulations. Researchers, scientists, and drug development professionals are advised to consult their institution's Environmental Health and Safety (EHS) department for specific guidance.

Hazard Identification and Assessment

Prior to handling or disposal, it is imperative to obtain the Safety Data Sheet (SDS) for this compound. The SDS contains detailed information regarding the compound's physical and chemical properties, hazards, and required personal protective equipment (PPE). In the absence of a specific SDS, a risk assessment must be conducted based on analogous compounds. The following table summarizes hazard information for structurally similar chemicals to provide a preliminary understanding of potential risks.

CompoundCAS NumberGHS Hazard Statements
3-Oxobutyronitrile2469-99-0Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]
2-(4-Chlorophenyl)-3-oxopropanenitrile62538-21-0Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2]
3-Oxetanecarbonitrile1420800-16-3Toxic if swallowed, in contact with skin, or if inhaled.[3]
Methacrylonitrile126-98-7Highly flammable liquid and vapor. Fatal if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction.[4]

Based on these analogs, it is prudent to handle this compound as a hazardous substance with potential for toxicity and irritation.

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If significant aerosolization or vapor generation is possible, a respirator may be required. Consult your institution's EHS for specific respirator recommendations.

Waste Segregation and Containerization

Proper segregation and containerization of chemical waste are crucial to prevent dangerous reactions and ensure compliant disposal.

  • Waste Identification: All waste containing this compound must be classified as hazardous waste.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must have a secure screw-top cap.

  • Labeling: Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the date of accumulation and the name of the principal investigator or laboratory.

  • Incompatible Materials: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Avoid contact with strong acids, bases, and oxidizing agents.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound.

  • Consult the SDS and Institutional Policy: Always begin by reviewing the specific SDS for this compound and your institution's chemical hygiene plan and waste disposal guidelines.

  • Prepare for Disposal: Don appropriate PPE and work in a designated and well-ventilated area, such as a chemical fume hood.

  • Collect Waste:

    • Pure Compound/Concentrated Solutions: Carefully transfer the material into the designated hazardous waste container.

    • Contaminated Labware: Non-reusable contaminated items (e.g., pipette tips, gloves) should be placed in a sealed bag and then into the solid hazardous waste container. Reusable glassware must be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous waste.

  • Secure and Store Waste: Securely cap the hazardous waste container. Store the container in a designated satellite accumulation area that is secure and away from general laboratory traffic. Ensure secondary containment is in place to capture any potential leaks.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

In the event of a spill or exposure, follow these immediate actions:

  • Spill:

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • If the spill is small and you are trained to handle it, use an inert absorbent material to contain it. Collect the absorbed material into a sealed container and label it as hazardous waste.

    • For large spills, contact your institution's EHS or emergency response team immediately.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

    • Seek immediate medical attention after any exposure.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.

DisposalWorkflow start Start: Have this compound waste sds Obtain and review Safety Data Sheet (SDS) start->sds ehs_consult Consult Institutional EHS Guidelines sds->ehs_consult ppe Don appropriate Personal Protective Equipment (PPE) ehs_consult->ppe segregate Segregate waste into a labeled, compatible container ppe->segregate store Store waste in a designated satellite accumulation area segregate->store spill Spill or Exposure Occurs segregate->spill Potential Hazard pickup Arrange for EHS hazardous waste pickup store->pickup end End: Waste properly disposed pickup->end emergency Follow Emergency Procedures spill->emergency emergency->sds Re-evaluate procedures

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.